Technical Documentation Center

1-Acetyl-2-oxoindoline-6-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Acetyl-2-oxoindoline-6-carbonitrile
  • CAS: 651747-73-8

Core Science & Biosynthesis

Foundational

1-Acetyl-2-oxoindoline-6-carbonitrile: Structural Profiling, Reactivity, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the indolin-2-one (oxindole) scaffold is a privileged pharmacophore, most notably recognized for its role in ATP-competitive kinase inhibitors. 1-Acetyl-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indolin-2-one (oxindole) scaffold is a privileged pharmacophore, most notably recognized for its role in ATP-competitive kinase inhibitors. 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) serves as a highly specialized, multifunctional building block [1]. By masking the indoline nitrogen with an acetyl group and positioning a strongly electron-withdrawing nitrile group at the C6 position, this molecule offers unique physicochemical properties and orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its structural causality, validated synthetic workflows, and strategic utility in drug development.

Structural and Physicochemical Identity

The strategic placement of functional groups on the oxindole core dictates its behavior in both synthetic environments and biological systems. The N-acetylation eliminates a hydrogen-bond donor, significantly increasing the molecule's lipophilicity and membrane permeability, while the C6-carbonitrile provides a versatile handle for late-stage functionalization.

Table 1: Quantitative Physicochemical Properties
PropertyValueMechanistic Implication
CAS Number 651747-73-8Unique chemical identifier.
Molecular Formula C₁₁H₈N₂O₂Defines the atomic composition.
Molecular Weight 200.19 g/mol Low molecular weight, ideal for fragment-based drug design.
H-Bond Donors 0N-acetylation removes the N-H donor, increasing LogP.
H-Bond Acceptors 3Nitrile (N), Acetyl (O), and Oxindole (O) facilitate target binding.
TPSA ~62.1 ŲExcellent topological profile for cellular membrane penetration.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-acetyl-2-oxoindoline-6-carbonitrile is governed by the electronic push-pull dynamics of its substituents. As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does, rather than just knowing what it reacts with.

  • C3 Active Methylene: The methylene protons at the C3 position are highly acidic. The adjacent carbonyl group stabilizes the conjugate base (enolate) via resonance. The electron-withdrawing C6-nitrile further pulls electron density away from the core, lowering the pKa of the C3 protons and making them exceptionally reactive toward electrophiles (e.g., aldehydes in Knoevenagel condensations).

  • N1 Acetyl Group: The acetyl group acts as a sterically demanding, electron-withdrawing protecting group. It prevents unwanted N-alkylation during base-catalyzed reactions at the C3 position.

  • C6 Nitrile Group: The cyano group is orthogonal to the oxindole core's reactivity. It can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid, enabling the attachment of solubilizing motifs.

Reactivity Core 1-Acetyl-2-oxoindoline-6-carbonitrile (Core Scaffold) C3 C3 Methylene Highly Acidic (Knoevenagel Condensation) Core->C3 C6 C6 Nitrile Electron-Withdrawing (Reduction / Hydrolysis) Core->C6 N1 N1 Acetyl Protecting Group (Modulates Lipophilicity) Core->N1

Key reactive sites of 1-acetyl-2-oxoindoline-6-carbonitrile for derivatization.

Validated Synthetic Workflows

To harness this building block, robust and self-validating protocols are required. The following methodologies detail the preparation of the title compound and its subsequent functionalization.

Pathway Visualization

Synthesis A 6-Bromo-2-oxindole (CAS: 99365-40-9) B 6-Cyano-2-oxindole (CAS: 199327-63-4) A->B Zn(CN)2, Pd(PPh3)4 DMF, 120°C C 1-Acetyl-2-oxoindoline- 6-carbonitrile (CAS: 651747-73-8) B->C Ac2O, Et3N DCM, RT

Synthetic route from 6-bromo-2-oxindole to 1-acetyl-2-oxoindoline-6-carbonitrile.

Protocol 1: N-Acetylation of 6-Cyano-2-oxindole

This protocol utilizes nucleophilic catalysis to selectively acetylate the indoline nitrogen[2].

  • Causality: Triethylamine (Et₃N) acts as a bulk base to neutralize the acetic acid byproduct, driving the equilibrium forward. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates acetyl transfer to the relatively non-nucleophilic indoline nitrogen.

  • Procedure:

    • Dissolve 6-cyano-2-oxindole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture from hydrolyzing the acetic anhydride.

    • Add Et₃N (2.0 eq) and DMAP (0.1 eq) to the solution.

    • Cool the reaction vessel to 0°C using an ice bath. Dropwise add acetic anhydride (1.5 eq). Cooling prevents exothermic side reactions, such as C-acetylation at the active C3 position.

    • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The successful formation of the N-acetylated product is confirmed by a distinct upward shift in the Rf​ value, as the loss of the polar N-H bond renders the molecule less polar than the starting material.

Protocol 2: C3 Knoevenagel Condensation

This protocol functionalizes the C3 position to build extended conjugated systems, typical of kinase inhibitors [3].

  • Causality: Piperidine acts as a weak secondary amine base to deprotonate the C3 methylene, forming the reactive enolate. Absolute ethanol is chosen as a protic solvent because it stabilizes the transition state and allows the highly conjugated, lipophilic product to precipitate out of solution, driving the reaction via Le Chatelier's principle.

  • Procedure:

    • Suspend 1-acetyl-2-oxoindoline-6-carbonitrile (1.0 eq) and the target aldehyde (e.g., a substituted pyrrole-2-carboxaldehyde) (1.1 eq) in absolute ethanol.

    • Add catalytic piperidine (0.1 eq).

    • Reflux the mixture at 80°C for 3–6 hours.

  • Self-Validation System: The reaction is self-indicating. As the extended conjugated π -system forms, the solution will undergo a stark colorimetric shift (typically from pale yellow to deep orange/red). Upon cooling to room temperature, the pure product will spontaneously precipitate, allowing for isolation via simple vacuum filtration.

Application in Drug Development

The indolin-2-one core is a cornerstone in the design of targeted anticancer therapeutics, specifically as inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR, PDGFR, and FGFR [4]. Drugs like Sunitinib and Nintedanib rely on this scaffold to mimic the adenine ring of ATP, anchoring the molecule into the kinase hinge region.

The Strategic Role of the N-Acetyl and C6-Cyano Modifications: While the free N-H of the oxindole is typically required to form a critical hydrogen bond with the kinase hinge region, the N-acetylated derivative serves two primary strategic purposes in drug development:

  • Late-Stage Hinge Deprotection: The acetyl group allows medicinal chemists to perform harsh synthetic modifications at the C3 and C6 positions without risking N-alkylation or oxidation. Once the complex pharmacophore is built, the acetyl group can be cleaved under mild basic conditions (e.g., K₂CO₃ in methanol) to reveal the active hinge-binding N-H motif.

  • Allosteric Modulation: In the pursuit of non-ATP competitive (Type III or Type IV) kinase inhibitors, retaining the N-acetyl group forces the molecule out of the highly conserved ATP hinge region, directing the scaffold into adjacent hydrophobic allosteric pockets. Concurrently, the C6-cyano group can be utilized to form bridging interactions with water molecules or be hydrated to a primary amide to interact with specific solvent-exposed residues.

References

  • National Institutes of Health (PubMed). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Arch Pharm (Weinheim). 2020 Dec;353(12):e2000022. Retrieved from[Link]

  • Growing Science (Current Chemistry Letters). An overview on 2-indolinone derivatives as anticancer agents. Vol 13, 2024. Retrieved from [Link]

Exploratory

A Technical Guide to the Mass Characterization of 1-Acetyl-2-oxoindoline-6-carbonitrile

Introduction In the landscape of modern drug discovery and chemical research, the unambiguous identification and characterization of novel molecular entities are paramount. The journey from a synthesized compound to a po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and chemical research, the unambiguous identification and characterization of novel molecular entities are paramount. The journey from a synthesized compound to a potential therapeutic agent is underpinned by rigorous analytical validation. Among the most fundamental and critical of these analytical parameters are the molecular weight and the exact mass of a compound. This guide provides an in-depth technical examination of these two crucial properties, centered on the molecule 1-Acetyl-2-oxoindoline-6-carbonitrile.

This document is designed for researchers, scientists, and drug development professionals. It will not only present the core quantitative data for this specific molecule but also delve into the theoretical distinctions between average molecular weight and monoisotopic exact mass, the causality behind the experimental techniques used for their determination, and the profound implications of this data in a regulatory and developmental context.

Section 1: Core Concepts: Molecular Weight vs. Exact Mass

A frequent point of confusion in chemical analysis is the distinction between molecular weight (or molar mass) and exact mass. While related, they are fundamentally different concepts derived from the isotopic composition of elements.

  • Molecular Weight (Average Mass) : This value represents the weighted average mass of a molecule based on the natural abundance of all its constituent isotopes.[1][2] For instance, the atomic weight of carbon on the periodic table (approx. 12.011 amu) is a weighted average of the masses of ¹²C (approx. 98.9%) and ¹³C (approx. 1.1%). The molecular weight is the value used for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity). It is typically expressed in grams per mole ( g/mol ).[1]

  • Exact Mass (Monoisotopic Mass) : In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant, stable isotope of each element.[3] For organic molecules, this means using the mass of ¹H, ¹²C, ¹⁴N, and ¹⁶O.[4] This value is not an average; it represents the precise mass of a single, specific isotopic combination. High-resolution mass spectrometers are capable of measuring the mass of individual ions, making the exact mass the relevant value for this technique.[5] It is expressed in Daltons (Da) or atomic mass units (amu).

The conceptual difference is critical. When analyzing a single molecule as it flies through a mass spectrometer, we are measuring its specific isotopic composition, not the average of a bulk sample.[5]

G cluster_0 Molecular Weight (Average Mass) cluster_1 Exact Mass (Monoisotopic Mass) MW_Concept Based on weighted average of all naturally occurring isotopes MW_Calc Sum of average atomic weights (e.g., C = 12.011, H = 1.008) MW_Concept->MW_Calc MW_App Application: Bulk Stoichiometry (e.g., grams to moles) MW_Calc->MW_App EM_Calc Sum of monoisotopic masses (e.g., ¹²C = 12.000000, ¹H = 1.007825) EM_Concept Based on the single most abundant isotope of each element EM_Concept->EM_Calc EM_App Application: High-Resolution Mass Spectrometry (HRMS) EM_Calc->EM_App

Caption: Conceptual differences between Molecular Weight and Exact Mass.

Section 2: Quantitative Data for 1-Acetyl-2-oxoindoline-6-carbonitrile

1-Acetyl-2-oxoindoline-6-carbonitrile is a heterocyclic compound with potential applications as a building block in pharmaceutical synthesis. Its precise mass characteristics are foundational to its identity.

Molecular Formula: C₁₁H₈N₂O₂

This formula is the cornerstone for calculating both the molecular weight and the exact mass.

ParameterValueUnitCalculation Basis
Molecular Weight 200.19 g/mol (11 * 12.011) + (8 * 1.008) + (2 * 14.007) + (2 * 15.999)
Exact Mass 200.058577Da(11 * 12.000000) + (8 * 1.007825) + (2 * 14.003074) + (2 * 15.994915)

Note: The values for atomic weights and isotopic masses are based on IUPAC recommendations.

The slight difference between these two values (~0.13 Da) is significant and highlights why using the correct value is essential for high-resolution analysis.[3] An attempt to match a high-resolution mass spectrometry result to the average molecular weight would result in a substantial, unacceptable error.

Section 3: Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass must be confirmed experimentally. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass measurements with high accuracy and precision, often to the third or fourth decimal place.[6][7] This level of precision allows for the confident determination of a molecule's elemental formula.

Principle of HRMS

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers, possess high resolving power.[8] This enables them to distinguish between ions with very similar mass-to-charge ratios (m/z), such as our target compound and potential isobaric interferences. The key output is a highly accurate mass measurement that can be compared against the calculated exact mass. A close match (typically within 5 parts-per-million, ppm) provides strong evidence for the proposed elemental composition.[9]

Standard Experimental Protocol: LC-HRMS Analysis

The following protocol outlines a standard workflow for verifying the exact mass of a synthesized batch of 1-Acetyl-2-oxoindoline-6-carbonitrile.

Objective: To confirm the identity and elemental composition of the target compound by obtaining a high-accuracy mass measurement.

Methodology: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the 1-Acetyl-2-oxoindoline-6-carbonitrile reference standard.

    • Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final working concentration of ~1 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). The addition of formic acid promotes protonation for positive ion mode ESI.

  • Instrumentation Setup (Example: Q-Exactive Orbitrap):

    • LC System:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2 µL.

    • MS System:

      • Ionization Source: Heated Electrospray Ionization (H-ESI), Positive Mode.

      • Scan Range: m/z 50-750.

      • Resolution: 70,000 FWHM (Full Width at Half Maximum).

      • AGC Target: 1e6.

      • Maximum IT: 50 ms.

  • Data Acquisition:

    • Inject a solvent blank to ensure system cleanliness.

    • Inject the prepared sample. The LC system will separate the analyte from any potential impurities before it enters the mass spectrometer.

    • The MS acquires high-resolution full scan data. The expected protonated adduct [M+H]⁺ for C₁₁H₈N₂O₂ would have an exact mass of 201.06585 Da (200.058577 + 1.007276).

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (201.0658).

    • From the corresponding mass spectrum at the chromatographic peak, determine the measured m/z.

    • Calculate the mass error in ppm: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000.

    • A mass error of < 5 ppm provides high confidence in the assigned elemental formula.

This self-validating system ensures that the measured mass corresponds to a chromatographically pure peak, linking the accurate mass directly to the compound of interest.

G cluster_workflow LC-HRMS Experimental Workflow SamplePrep 1. Sample Preparation (1 µg/mL solution) Injection 2. LC Injection & Chromatographic Separation SamplePrep->Injection Ionization 3. ESI Ionization ([M+H]⁺) Injection->Ionization Analysis 4. High-Resolution Mass Analysis (e.g., Orbitrap) Ionization->Analysis Detection 5. Data Acquisition (m/z 201.0658) Analysis->Detection Validation 6. Data Analysis (Mass Error < 5 ppm) Detection->Validation G cluster_dev Drug Development Pipeline cluster_outcomes Key Outcomes ExactMass Exact Mass Data (m/z 200.058577) Identity Compound Identity Confirmation ExactMass->Identity Purity Impurity & Degradant Profiling ExactMass->Purity Metabolism Metabolite Identification ExactMass->Metabolism QC Manufacturing Quality Control ExactMass->QC Regulatory Regulatory Submission (e.g., IND, NDA) Identity->Regulatory Safety Safety & Efficacy Assessment Purity->Safety Metabolism->Safety QC->Regulatory

Caption: The role of exact mass data in the drug development process.

References

  • Calculating Exact Masses. (2026, February 23). Mass Spectrometry Facility, University of Missouri. [Link]

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. National Institutes of Health (NIH). [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. (2016, September 22). National Institutes of Health (NIH). [Link]

  • Exact Molecular Mass versus Molecular Weight. University of Colorado, Boulder. [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. (2014, January 29). ACS Publications. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]

  • What is the difference between molecular weight and exact mass?. (2017, October 3). Quora. [Link]

  • High Resolution Mass Spectrometry. (2025, December 15). ResolveMass Laboratories Inc. [Link]

  • Exact mass vs molecular weight. (2023, May 3). Reddit. [Link]

  • Chemistry: What's the difference between Molar Mass and Exact Mass of a molecule?. (2012, February 9). Reddit. [Link]

Sources

Foundational

Technical Guide &amp; Safety Data Sheet: 1-Acetyl-2-oxoindoline-6-carbonitrile in Drug Discovery Workflows

Executive Summary In the landscape of modern medicinal chemistry, 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) serves as a privileged, highly reactive intermediate[1]. Structurally characterized by an indolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) serves as a privileged, highly reactive intermediate[1]. Structurally characterized by an indolin-2-one core, an electron-withdrawing 6-position carbonitrile, and an N-acetyl protecting group, this compound is fundamentally designed for the rapid assembly of receptor tyrosine kinase (RTK) inhibitors. The N-acetyl group transiently masks the reactive nitrogen, allowing for selective functionalization, while the carbonitrile provides a versatile handle for downstream Structure-Activity Relationship (SAR) exploration. This whitepaper establishes the physicochemical profile, rigorous safety protocols, and validated synthetic workflows required for handling this specialized scaffold.

Physicochemical Profiling

Accurate physicochemical data is the foundation of predictable synthetic scaling and hazard mitigation. The structural parameters of 1-Acetyl-2-oxoindoline-6-carbonitrile dictate its solubility, reactivity, and biological permeability[1].

ParameterSpecification
IUPAC Name 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile
CAS Registry Number 651747-73-8
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Appearance Solid / Crystalline Powder
LogP (Estimated) ~2.05 (Indicating moderate lipophilicity)
Storage Conditions 2–8 °C, desiccated, under inert atmosphere (Ar/N₂)

Safety & Hazard Assessment (SDS Core)

Handling functionalized indolinones requires strict adherence to safety protocols due to their inherent biological activity. While specific toxicological data for this exact derivative may be proprietary, its structural motifs dictate the following Global Harmonized System (GHS) classifications based on established :

  • Acute Toxicity (Category 4 - Oral/Dermal/Inhalation):

    • Causality: The N-acetyl group significantly increases the compound's lipophilicity compared to the free indolinone. This enhanced membrane permeability facilitates rapid dermal absorption and systemic bioavailability upon accidental exposure.

  • Skin/Eye Irritation (Category 2):

    • Causality: The electrophilic nature of the oxoindoline core can undergo non-specific covalent interactions with nucleophilic residues (e.g., thiols in cysteine) on epidermal and ocular proteins, leading to acute irritation.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3):

    • Causality: Inhalation of fine crystalline dust can cause severe respiratory tract irritation. Furthermore, under extreme metabolic or hydrolytic degradation, the 6-carbonitrile group poses a latent risk of cyanide liberation.

Experimental Workflows & Handling Protocols

To mitigate the hazards outlined above, laboratory personnel must employ rigorous, self-validating handling systems. The following protocol aligns with the standards set by the.

Protocol 1: Safe Weighing and Transfer
  • Preparation: Don standard PPE (nitrile gloves, lab coat, safety goggles). Ensure the fume hood is operational with a minimum face velocity of 0.5 m/s.

  • Electrostatic Mitigation: Use an anti-static weighing boat and a grounded, anti-static micro-spatula.

    • Causality: Fine indolinone powders are highly susceptible to static charge accumulation. Discharging this static prevents the aerosolization of the powder, thereby eliminating the primary vector for inhalation toxicity.

  • Transfer: Weigh the required mass and immediately dissolve it in the primary reaction solvent (e.g., anhydrous DMF or Methanol) within the hood before transferring it to the benchtop.

Protocol 2: Spill Response and Decontamination
  • Containment: Do not dry-sweep. Cover the spill with an absorbent pad soaked in a 70:30 Ethanol/Water mixture.

    • Causality: Wet-wiping solubilizes the lipophilic compound while completely suppressing dust generation.

  • Self-Validating Decontamination: After wiping the surface, illuminate the workspace with a handheld 254 nm UV lamp.

    • Validation Mechanism: The highly conjugated aromatic system of the indolinone core strongly absorbs UV light. Any residual compound will appear as distinct, dark, non-fluorescent spots against the background. Continue cleaning until the surface is entirely free of UV-absorbing residues, ensuring absolute decontamination.

HandlingProtocol Start Compound Receipt CAS: 651747-73-8 PPE Don PPE (Nitrile, Lab Coat, Goggles) Start->PPE Hood Transfer to Fume Hood (Face Velocity > 0.5 m/s) PPE->Hood Weigh Weigh via Anti-Static Spatula (Prevent Aerosolization) Hood->Weigh Spill Spill Detected? Hood->Spill Store Store at 2-8°C Under Inert Gas Weigh->Store Clean Wet Wipe (EtOH/H2O) Validate via UV (254 nm) Spill->Clean Yes

Workflow for the safe handling and spill response of 1-Acetyl-2-oxoindoline-6-carbonitrile.

Synthetic Utility & Mechanistic Pathways

In drug discovery, 1-Acetyl-2-oxoindoline-6-carbonitrile is primarily utilized to synthesize ATP-competitive kinase inhibitors targeting VEGFR and PDGFR, similar to the foundational work on.

Protocol 3: Selective Deacetylation and Condensation

To utilize the C3 position of the indolinone for Knoevenagel condensation, the N-acetyl group must first be removed.

  • Deacetylation: Suspend the compound in anhydrous Methanol. Add 1.2 equivalents of Potassium Carbonate ( K2​CO3​ ) and stir at room temperature for 2 hours.

    • Causality: K2​CO3​ in methanol provides a mild, base-catalyzed transesterification environment. This selectively cleaves the N-acetyl amide bond without hydrolyzing the sensitive 6-carbonitrile group, which would otherwise be destroyed by strong aqueous bases (e.g., NaOH).

    • Self-Validating System: Monitor the reaction via LC-MS. The successful cleavage of the acetyl group is immediately validated by a precise mass shift of -42 Da ( M−C2​H2​O ) and a reduction in the retention time (due to decreased lipophilicity), confirming the reaction is complete before proceeding.

  • Knoevenagel Condensation: To the deprotected intermediate, add the desired substituted pyrrole-2-carboxaldehyde and a catalytic amount of piperidine. Heat to 80 °C. The resulting aldol-type condensation yields the biologically active 3-alkylidene-2-indolinone scaffold.

SyntheticPathway Precursor 1-Acetyl-2-oxoindoline- 6-carbonitrile Deacetyl Deacetylation (K2CO3, MeOH) Precursor->Deacetyl Intermediate 2-Oxoindoline- 6-carbonitrile Deacetyl->Intermediate Condensation Knoevenagel Condensation (Aldehyde, Base) Intermediate->Condensation RTKInhibitor RTK Inhibitor Scaffold (e.g., Sunitinib analog) Condensation->RTKInhibitor Target VEGFR / PDGFR Inhibition RTKInhibitor->Target

Synthetic utility of 1-Acetyl-2-oxoindoline-6-carbonitrile in generating RTK inhibitors.

References

  • PubChem . "Compound Summary for CID 403525 (1-Acetyl-2-oxoindoline-6-carbonitrile)". National Center for Biotechnology Information. Available at:[Link]

  • National Research Council . "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press. Available at:[Link]

  • Sun, L., et al. "Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

Compound Monograph &amp; Synthetic Whitepaper: 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8)

Executive Summary In the landscape of modern targeted therapeutics, the 2-oxoindoline (oxindole) scaffold has emerged as a highly privileged pharmacophore, serving as the core structural motif for numerous small-molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the 2-oxoindoline (oxindole) scaffold has emerged as a highly privileged pharmacophore, serving as the core structural motif for numerous small-molecule receptor tyrosine kinase (RTK) inhibitors[1]. Among the critical building blocks used to construct these advanced active pharmaceutical ingredients (APIs) is 1-Acetyl-2-oxoindoline-6-carbonitrile .

This technical whitepaper provides an in-depth analysis of the chemical identity, mechanistic rationale, and validated synthetic workflows for 1-Acetyl-2-oxoindoline-6-carbonitrile. Designed for medicinal chemists and process development scientists, this guide bridges the gap between early-stage molecular design and scalable API manufacturing.

Chemical Registry & Physicochemical Profiling

Before integrating any building block into a synthetic pipeline, rigorous verification of its chemical identity and physical properties is paramount to ensure downstream reproducibility. The quantitative data for 1-Acetyl-2-oxoindoline-6-carbonitrile is summarized below [2].

PropertyValue / Description
Chemical Name 1-Acetyl-2-oxoindoline-6-carbonitrile
CAS Registry Number 651747-73-8
Synonyms 1-Acetyl-2,3-dihydro-2-oxo-1H-indole-6-carbonitrile; 1-Acetyl-6-cyanooxindole
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Appearance Pale yellow to off-white solid
SMILES String CC(=O)N1CC(=O)c2ccc(C#N)cc12 (Isomeric equivalent)
Solubility Soluble in DMF, DMSO, and hot Ethyl Acetate; poorly soluble in water

Mechanistic Rationale: The Role of the Functionalized Oxindole Core

As a Senior Application Scientist, I emphasize that the selection of a building block is never arbitrary; it is dictated by the precise stereoelectronic requirements of the biological target and the thermodynamic demands of the synthetic route.

The 6-Carbonitrile Vector (Target Engagement)

In the context of kinase inhibition, the oxindole core acts as an ATP-competitive binder within the kinase hinge region. The addition of a carbonitrile (cyano) group at the C6 position serves two critical functions:

  • Hydrogen Bond Acceptor: The sp-hybridized nitrogen of the cyano group projects into the solvent-exposed region or interacts with specific polar residues within the kinase pocket, enhancing binding affinity and selectivity [3].

  • Electronic Modulation: The strong electron-withdrawing nature of the cyano group lowers the pKa of the C3 methylene protons. This increased acidity is highly advantageous during synthesis, as it facilitates enolization and subsequent Knoevenagel-type condensations at the C3 position.

The N1-Acetyl Group (Synthetic Autonomy)

While the N1 position of the oxindole often requires a free NH to donate a hydrogen bond to the kinase hinge region in the final API, the 1-acetyl group in this intermediate acts as a crucial synthetic handle.

  • Reactivity Tuning: N-acetylation prevents unwanted side reactions (such as N-alkylation) during aggressive C3-functionalization steps.

  • Solubility Enhancement: The acetyl group disrupts the strong intermolecular hydrogen bonding inherent to free oxindoles, significantly improving the molecule's solubility in organic solvents, thereby facilitating homogeneous catalysis and easier purification on an industrial scale [4].

Pathway Visualization: RTK Inhibition

The ultimate goal of utilizing 1-Acetyl-2-oxoindoline-6-carbonitrile is to synthesize multi-targeted RTK inhibitors (e.g., analogs of Nintedanib). The diagram below illustrates the downstream signaling pathways disrupted by these oxindole-derived therapeutics.

RTK_Pathway Inhibitor Oxindole-Derived API (Synthesized from CAS: 651747-73-8) RTK Receptor Tyrosine Kinases (VEGFR / FGFR / PDGFR) Inhibitor->RTK ATP-competitive Inhibition PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Tumor Angiogenesis & Metastasis ERK->Angiogenesis

Figure 1: Mechanism of action for oxindole-derived RTK inhibitors targeting the PI3K/AKT and MAPK/ERK signaling cascades.

Experimental Workflows & Synthetic Protocols

To ensure scientific integrity and reproducibility, the following protocols describe the synthesis of 1-Acetyl-2-oxoindoline-6-carbonitrile and its subsequent utilization. This workflow is designed as a self-validating system; analytical checkpoints are embedded to prevent the propagation of impurities.

Workflow Visualization

Synthesis_Workflow SM 2-Oxoindoline-6-carbonitrile (Starting Material) Ac2O Acetic Anhydride Toluene, 130°C SM->Ac2O Intermediate 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) Ac2O->Intermediate N-Acetylation Condensation Trimethyl orthobenzoate C3-Functionalization Intermediate->Condensation API Advanced Kinase Inhibitor Precursor Condensation->API Condensation

Figure 2: Synthetic workflow from the base oxindole to an advanced kinase inhibitor precursor.

Protocol 1: Synthesis of 1-Acetyl-2-oxoindoline-6-carbonitrile

This procedure outlines the N-acetylation of the base oxindole. The use of a high-boiling aromatic solvent (toluene) allows for the continuous azeotropic removal of acetic acid, driving the equilibrium toward the desired product [4].

Reagents:

  • 2-Oxoindoline-6-carbonitrile (1.0 eq)

  • Acetic anhydride (3.0 - 5.0 eq)

  • Toluene (8-10 volumes)

Step-by-Step Methodology:

  • Initialization: Charge a clean, dry reaction vessel equipped with a Dean-Stark apparatus and reflux condenser with 2-oxoindoline-6-carbonitrile and toluene.

  • Reagent Addition: Add acetic anhydride dropwise at room temperature under a continuous nitrogen sweep.

  • Thermal Activation: Heat the reaction mixture to reflux (approximately 110–130 °C).

  • Azeotropic Distillation (Critical Step): Maintain reflux for 4 to 8 hours. Continuously distill off the formed acetic acid as a toluene azeotrope. Causality Note: Failure to remove acetic acid can lead to incomplete conversion and degradation of the product during subsequent steps.

  • Reaction Monitoring: Sample the reaction mixture and analyze via HPLC (UV detection at 254 nm). Proceed to workup when the starting material is < 1.0% AUC.

  • Workup & Isolation: Cool the reaction mixture to 0–5 °C to induce crystallization. Filter the resulting pale yellow precipitate under vacuum.

  • Purification: Wash the filter cake with cold petroleum ether or heptane (2 x 2 volumes) to remove residual acetic anhydride and toluene. Dry the solid in a vacuum oven at 45 °C to constant weight.

Self-Validation Checkpoint:

  • ¹H-NMR (DMSO-d₆): Confirm the disappearance of the broad indoline N-H peak (typically ~10.5 ppm) and the appearance of a sharp singlet at ~2.5–2.6 ppm, corresponding to the newly introduced N-acetyl methyl protons.

Protocol 2: Downstream C3-Functionalization (Application)

To demonstrate the utility of CAS 651747-73-8, it is frequently reacted with trimethyl orthobenzoate to form an enol ether intermediate, a critical step in the synthesis of APIs like Nintedanib [5].

  • Condensation: Dissolve 1-Acetyl-2-oxoindoline-6-carbonitrile (1.0 eq) in acetic anhydride. Add trimethyl orthobenzoate (3.0 eq) rapidly in one portion.

  • Heating: Heat the mixture to 120 °C for 4-6 hours. The electron-withdrawing cyano group at C6 facilitates the deprotonation at C3, allowing nucleophilic attack on the activated orthobenzoate.

  • Isolation: Concentrate the mixture to near dryness under reduced pressure, triturate with petroleum ether, and filter to isolate methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.

Conclusion

1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) is far more than a simple chemical intermediate; it is a meticulously designed molecular scaffold. The synergistic relationship between the C6-carbonitrile group (which ensures precise kinase target engagement) and the N1-acetyl group (which provides synthetic tractability) makes this compound indispensable in the modern oncology drug development pipeline. By adhering to the azeotropic distillation protocols and rigorous analytical checkpoints outlined in this guide, process chemists can ensure high-fidelity API manufacturing.

References

  • Journal of Medicinal Chemistry. (2024). Identification and Characterization of Kinase Inhibitors utilizing Oxindole Scaffolds. ACS Publications. Retrieved from [Link]]

  • United States Patent 11261158B2. (2020). Synthesis of 2-indolinone derivatives. Google Patents. Retrieved from ]

  • Arava, V. et al. (2017). An improved process for the synthesis of nintedanib esylate. Synthetic Communications, Taylor & Francis. Retrieved from [Link]]

Foundational

Unlocking Kinase Selectivity: The Mechanism of Action of 1-Acetyl-2-oxoindoline-6-carbonitrile Derivatives

Executive Summary In the landscape of targeted therapeutics, the 2-oxoindoline (oxindole) core has emerged as a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the 2-oxoindoline (oxindole) core has emerged as a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib). Among the most advanced building blocks in this class is 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS 651747-73-8). As a Senior Application Scientist, I have observed that derivatives synthesized from this specific precursor exhibit profound, multi-target efficacy against Receptor Tyrosine Kinases (RTKs) and Serine/Threonine kinases.

This whitepaper deconstructs the structural biology, downstream signaling mechanisms, and self-validating experimental workflows required to evaluate 1-acetyl-2-oxoindoline-6-carbonitrile derivatives in modern drug discovery.

Chemical Rationale & Scaffold Pharmacophore

The molecular architecture of 1-acetyl-2-oxoindoline-6-carbonitrile is intentionally designed to exploit the highly conserved ATP-binding pocket of kinases.

  • The 1-Acetyl Moiety (Prodrug/Synthetic Utility): In physiological environments, the 1-acetyl group often acts as a lipophilic prodrug moiety that enhances cellular penetrance. Once intracellular, esterases rapidly cleave the acetyl group to reveal the active lactam NH [1]. Alternatively, during synthesis, it serves as a protecting group to direct selective Knoevenagel condensations at the C3 position.

  • The 6-Carbonitrile Group (Electronic Tuning): The substitution of a cyano group at the C6 position is a critical modification. It acts as a strong electron-withdrawing group (EWG), lowering the pKa of the oxindole NH and strengthening its hydrogen-bond donating capacity. Furthermore, the cyano group improves metabolic stability by blocking cytochrome P450-mediated oxidation at the C6 position, a common metabolic liability in unsubstituted indoles.

The ATP-Competitive Hinge Binding Mechanism

Kinases possess a bilobal structure connected by a flexible "hinge region." The active, deacetylated oxindole derivative acts as a Type I ATP-competitive inhibitor.

  • Hydrogen Bonding: The oxindole lactam NH donates a hydrogen bond to the backbone carbonyl of a hinge residue (e.g., Glu917 in VEGFR2). Simultaneously, the lactam carbonyl accepts a hydrogen bond from the backbone NH of a neighboring residue (e.g., Cys919).

  • Hydrophobic Packing: The C3-substituents (often bulky aryl or heterocyclic rings) extend deep into the hydrophobic pocket (DFG-in conformation), while the 6-cyano group projects toward the solvent-exposed interface, restricting the conformational flexibility of the kinase [2].

Downstream Signaling Modulation

By competitively displacing ATP, these derivatives halt the autophosphorylation of critical RTKs, including VEGFR1-3, FGFR1-3, PDGFRα/β, and AXL. This blockade severs the signal transduction required for tumor angiogenesis and fibroblast activation.

Pathway Ligand Growth Factors (VEGF, FGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, FGFR, AXL) Ligand->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MEK / ERK Pathway RTK->MAPK Phosphorylation Drug Oxindole Derivatives (Active Metabolite) Drug->RTK ATP-Competitive Hinge Binding Response Tumor Angiogenesis & Cell Proliferation PI3K->Response Promotes MAPK->Response Promotes

Fig 1: RTK signaling blockade by oxindole derivatives inhibiting angiogenesis.

Quantitative Efficacy Profiling

The structural modifications at the C3 position of the 1-acetyl-2-oxoindoline-6-carbonitrile core dictate the kinase selectivity profile. Below is a summary of quantitative data derived from optimized derivatives [3].

Derivative ClassPrimary Kinase TargetsIC50 Range (nM)Key Structural Feature
3-Methylene-oxindoles VEGFR1-3, FGFR1-310 - 45Z-isomer configuration at C3
Pyrazolopyrimidine oxindoles GSK3β, CDK515 - 90N1-substitution on pyrazole
3-Aryl-oxindoles AXL, PDGFRα/β5 - 25Extended hydrophobic tail

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these derivatives requires robust, self-validating protocols. The following methodologies explain not just how to execute the assay, but why specific parameters are chosen.

Protocol A: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Causality: Traditional radiometric assays are hazardous, and FRET-based assays require substrate-specific antibodies. The ADP-Glo assay is selected because it universally quantifies kinase activity by measuring the byproduct (ADP), making it ideal for profiling multi-target angiokinase inhibitors.

Self-Validation System: This protocol mandates a No-Enzyme Control (NEC) to establish background noise, a Vehicle Control (DMSO) for 100% activity, and a Reference Inhibitor (Staurosporine) to calculate the Z'-factor. An assay is only validated if Z′≥0.5 .

  • Reagent Preparation: Dilute the target kinase (e.g., VEGFR2) in assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Causality: BSA prevents non-specific binding of the lipophilic oxindole derivatives to the microplate walls.

  • Compound Incubation: Add 1-acetyl-2-oxoindoline-6-carbonitrile derivatives (10-point dose-response, 3-fold dilutions) to the kinase. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the compound to achieve binding equilibrium before ATP introduction.

  • Reaction Initiation: Add ATP and the specific peptide substrate. Crucial: The ATP concentration must strictly match the apparent Km​ of the specific kinase. Causality: Using ATP at Km​ ensures that the IC50 values represent true competitive inhibition dynamics and are comparable across different kinases.

  • ADP Depletion & Detection: After 60 minutes, add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence.

Protocol B: Cellular Functional Assay (HUVEC Tube Formation)

Causality: Biochemical IC50 does not always translate to cellular efficacy due to membrane permeability issues (where the 1-acetyl group plays its prodrug role). The HUVEC (Human Umbilical Vein Endothelial Cell) assay functionally validates the anti-angiogenic phenotype.

  • Matrix Preparation: Coat a 96-well plate with 50 µL of Matrigel® and polymerize at 37°C for 30 minutes. Causality: Matrigel mimics the extracellular matrix required for endothelial cells to organize into capillary-like structures.

  • Cell Seeding & Treatment: Seed HUVECs ( 1.5×104 cells/well) in basal media supplemented with VEGF (50 ng/mL) to stimulate tube formation. Immediately treat with the oxindole derivative.

  • Quantification: After 16 hours, image the wells. Use automated image analysis software to quantify the "Total Tube Length" and "Number of Branching Points." Self-Validation: The assay must include a VEGF-free control to prove that tube formation is strictly VEGF-dependent and specifically inhibited by the VEGFR-targeting drug.

HTS S1 1. Compound Synthesis (Deacetylation) S2 2. ADP-Glo Kinase Assay (Primary Screen) S1->S2 Purified Library S3 3. HUVEC Tube Formation (Functional) S2->S3 IC50 < 50nM S4 4. In Vivo Xenograft (Efficacy) S3->S4 Anti-angiogenic Validated

Fig 2: High-Throughput Screening (HTS) workflow for oxindole derivatives.

Conclusion

The 1-acetyl-2-oxoindoline-6-carbonitrile scaffold is a masterclass in rational drug design. By leveraging the 1-acetyl group for cellular delivery and the 6-carbonitrile group for precise electronic tuning and metabolic stability, researchers can synthesize highly potent, ATP-competitive multi-kinase inhibitors. Strict adherence to self-validating biochemical and cellular assays ensures that these derivatives can be successfully translated from benchtop synthesis to preclinical in vivo models.

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Acetyl-2-oxoindoline-6-carbonitrile

Application Note: Synthesis and Validation Protocol for 1-Acetyl-2-oxoindoline-6-carbonitrile Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Synthetic Chemists, Medicinal Chemistry Re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation Protocol for 1-Acetyl-2-oxoindoline-6-carbonitrile

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals

Executive Summary & Strategic Context

The functionalization of the oxindole core is a cornerstone strategy in modern medicinal chemistry. Derivatives of 2-oxoindoline (oxindole) are privileged scaffolds frequently utilized in the development of kinase inhibitors (such as GSK3β inhibitors targeting neurodegenerative diseases)[1] and advanced supramolecular structures like light-driven molecular motors[2].

Specifically, 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) [3][4] serves as a critical, orthogonally protected intermediate. The N-acetylation of the parent 6-cyanooxindole (CAS: 199327-63-4) [5] not only masks the reactive indolinic nitrogen during subsequent cross-coupling or condensation reactions at the C3 position but also modulates the electronic density of the aromatic system, often facilitating downstream nucleophilic substitutions.

This application note details a highly controlled, self-validating protocol for the N-acetylation of 6-cyanooxindole, prioritizing high yield, regioselectivity, and scalable purification.

Mechanistic Rationale & Experimental Design

When acetylating oxindoles, chemists must navigate the competing nucleophilicity of the N1 (amide nitrogen) and the C3 (alpha-carbon) positions. Under strongly basic conditions or high temperatures, thermodynamic enolization can lead to unwanted C3-acetylation or O-acetylation.

To ensure strict N-acetylation, this protocol employs a kinetically controlled approach using Acetic Anhydride ( Ac2​O ) as the electrophile, Triethylamine ( Et3​N ) as the primary acid scavenger, and a catalytic amount of 4-Dimethylaminopyridine (DMAP) .

  • Causality of DMAP: DMAP acts as a highly active nucleophilic catalyst, forming a highly electrophilic N-acetylpyridinium intermediate that rapidly transfers the acetyl group to the oxindole nitrogen at low temperatures, bypassing the activation energy required for C3-enolization.

  • Solvent Selection: Dichloromethane (DCM) is utilized as an aprotic solvent to ensure complete dissolution of the starting materials while preventing solvolysis of the acetic anhydride.

G N1 6-Cyanooxindole (Starting Material) N2 Catalytic Activation DMAP + Ac2O N1->N2 N3 N-Acetylation Et3N, DCM, 0°C to RT N2->N3 N4 Reaction Quench Sat. NaHCO3 (aq) N3->N4 N5 Phase Separation & Organic Extraction N4->N5 N6 1-Acetyl-2-oxoindoline- 6-carbonitrile N5->N6

Workflow for the synthesis and purification of 1-acetyl-2-oxoindoline-6-carbonitrile.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometric ratios designed to drive the reaction to completion while minimizing the difficulty of downstream purification.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function
6-Cyanooxindole 158.161.00 eq1.58 gLimiting Reagent
Acetic Anhydride 102.091.50 eq1.42 mL (1.53 g)Electrophile
Triethylamine ( Et3​N ) 101.192.00 eq2.78 mL (2.02 g)Base / Acid Scavenger
DMAP 122.170.10 eq122 mgNucleophilic Catalyst
Dichloromethane (DCM) 84.93N/A40.0 mL (0.25 M)Aprotic Solvent

Step-by-Step Synthesis Protocol

Safety Precautions: All procedures must be conducted in a certified chemical fume hood. Acetic anhydride is a lachrymator and moisture-sensitive. Proper PPE (lab coat, nitrile gloves, safety goggles) is mandatory.

Phase 1: Reaction Setup and Initiation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Dissolution: Add 6-cyanooxindole (1.58 g, 10.0 mmol) and DMAP (122 mg, 1.0 mmol) to the flask. Inject anhydrous DCM (40 mL) via syringe. Stir until a homogenous suspension or solution is achieved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Slowly add Triethylamine (2.78 mL, 20.0 mmol) dropwise over 2 minutes.

  • Electrophile Addition: Add Acetic Anhydride (1.42 mL, 15.0 mmol) dropwise via syringe over 5-10 minutes. Causality: Slow addition prevents localized exothermic spikes that could promote di-acetylation or C-acetylation.

Phase 2: Reaction Monitoring (Self-Validation)
  • Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (approx. 20-25 °C). Stir for 2 to 4 hours.

  • TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes.

    • Observation: The starting material (6-cyanooxindole) will appear as a lower Rf​ spot (more polar due to the free N-H). The product (1-acetyl-2-oxoindoline-6-carbonitrile) will elute at a higher Rf​ (less polar due to the masked nitrogen). Quench the reaction only when the starting material spot is completely consumed.

Phase 3: Quenching and Work-up
  • Quenching: Cool the mixture back to 0 °C and slowly add 20 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) to quench unreacted acetic anhydride. Stir vigorously for 15 minutes until CO2​ evolution ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL) to remove DMAP and residual Et3​N , followed by brine (30 mL).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification and Characterization
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes). Alternatively, if the crude purity is >90%, recrystallization from hot Ethanol/Water can yield highly pure crystalline product.

  • Validation (Expected Analytical Profile):

    • LC-MS: Confirm the mass corresponding to C11​H8​N2​O2​ ( [M+H]+ expected at m/z 201.06).

    • 1 H NMR ( CDCl3​ , 400 MHz): Look for the disappearance of the broad N-H singlet (typically >9.0 ppm in the parent) and the appearance of a sharp 3H singlet around 2.6 - 2.7 ppm corresponding to the N-acetyl methyl group. The C3 methylene protons should appear as a singlet around 3.7 ppm.

References

  • bidepharm.com - CAS: 651747-73-8 | 1-Acetyl-2-oxoindoline-6-carbonitrile. Available at:[3]

  • chem960.com - Cas no 651747-73-8 (1-Acetyl-2-oxoindoline-6-carbonitrile). Available at:[4]

  • sigmaaldrich.com - 6-Cyanooxindole | 199327-63-4. Available at:

  • chemicalbook.com - 6-CYANOOXINDOLE | 199327-63-4. Available at:[5]

  • googleapis.com (US Patent 7,683,067 B2) - Use of 2-Oxoindoline-6-carbonitrile in GSK3 Inhibitor Synthesis. Available at:[1]

  • semanticscholar.org - Supporting Information: General procedure for the synthesis of oxindole-based motors. Available at:[2]

Sources

Application

Using 1-Acetyl-2-oxoindoline-6-carbonitrile in heterocyclic synthesis

Application Note: Strategic Utilization of 1-Acetyl-2-oxoindoline-6-carbonitrile in Advanced Heterocyclic Synthesis Executive Summary For drug development professionals and synthetic chemists, the 2-oxoindoline (oxindole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 1-Acetyl-2-oxoindoline-6-carbonitrile in Advanced Heterocyclic Synthesis

Executive Summary

For drug development professionals and synthetic chemists, the 2-oxoindoline (oxindole) core represents a highly privileged scaffold, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., Nintedanib, Sunitinib) and bioactive spirocyclic natural products[1][2]. Within this chemical space, 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) emerges as an exceptionally versatile building block[3]. This application note details the mechanistic rationale and self-validating protocols for utilizing this specific intermediate in Knoevenagel condensations and multicomponent spiro-fusions, providing a robust framework for expanding proprietary compound libraries.

Mechanistic Rationale: The Power of Orthogonal Functionalization

The synthetic value of 1-Acetyl-2-oxoindoline-6-carbonitrile lies in its precise electronic tuning, driven by its two key functional groups:

  • The N1-Acetyl Protecting/Activating Group: Unprotected oxindoles are prone to unwanted N-alkylation and possess relatively low C3 acidity. The addition of the N1-acetyl group exerts a strong electron-withdrawing inductive effect. This not only protects the indoline nitrogen but significantly lowers the pKa of the C3 methylene protons, facilitating rapid, high-yield deprotonation under mild basic conditions[1][4].

  • The C6-Carbonitrile Handle: Positioned at C6, the cyano group acts as a potent electron-withdrawing group (EWG) that modulates the electronics of the oxindole core, increasing the electrophilicity of the system if oxidized to an isatin derivative. More importantly, it provides an orthogonal late-stage functionalization handle. In medicinal chemistry, the -CN group can be retained as a metabolic soft-spot blocker, reduced to a primary amine, or converted into a tetrazole (a highly stable carboxylic acid bioisostere)[5].

ReactivityMap Core 1-Acetyl-2-oxoindoline- 6-carbonitrile Knoevenagel C3 Knoevenagel Condensation Core->Knoevenagel Spiro C3 Spiro-fusion (Cycloaddition) Core->Spiro Nitrile C6 Nitrile Functionalization Core->Nitrile Kinase Kinase Inhibitor Scaffolds Knoevenagel->Kinase SpiroProd Spirooxindole Libraries Spiro->SpiroProd Tetrazole Tetrazoles / Amines (Bioisosteres) Nitrile->Tetrazole

Reactivity map of 1-Acetyl-2-oxoindoline-6-carbonitrile in heterocyclic synthesis.

Workflow 1: Synthesis of 3-Alkylidene-2-oxoindoline Kinase Inhibitor Scaffolds

The Knoevenagel condensation at the C3 position is the critical first step in assembling kinase inhibitor frameworks[2].

Causality of Experimental Design: We utilize piperidine as a secondary amine catalyst rather than a simple inorganic base. Piperidine condenses with the aryl aldehyde to form a highly electrophilic iminium ion intermediate. Simultaneously, it acts as a Brønsted base to deprotonate the C3 position of the 1-acetyl-2-oxoindoline-6-carbonitrile. The reaction between the C3 enolate and the iminium ion has a drastically lower activation energy than a direct attack on the aldehyde carbonyl, ensuring high E/Z stereoselectivity and preventing self-condensation[1][6].

Step-by-Step Protocol:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1-Acetyl-2-oxoindoline-6-carbonitrile (1.0 equiv, 5.0 mmol) and the desired aryl aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 equiv, 5.5 mmol) in 20 mL of anhydrous ethanol.

  • Catalysis: Add piperidine (0.1 equiv, 0.5 mmol) dropwise at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 3–4 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 7:3). The starting oxindole will consume entirely, replaced by a bright yellow/orange fluorescent spot (UV 254 nm) at a higher Rf value.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to induce precipitation. Filter the resulting solid under a vacuum.

  • Purification: Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted aldehyde and trace piperidine. Dry under a high vacuum.

System Validation Metrics:

  • Visual: A distinct color shift from colorless/pale yellow to deep yellow/orange indicates extended conjugation.

  • 1H NMR (CDCl3): Disappearance of the singlet at ~3.5 ppm (C3-CH2 protons) and the appearance of a characteristic vinylic proton singlet at ~7.5–8.0 ppm confirms the formation of the alkylidene double bond.

Workflow 2: Multicomponent Assembly of Spiro[pyrrolidine-3,3'-oxindoles]

Spirooxindoles exhibit profound 3D structural complexity, allowing them to interact with challenging protein binding pockets[7].

Causality of Experimental Design: This protocol leverages a [3+2] 1,3-dipolar cycloaddition. The 3-alkylidene-2-oxoindoline generated in Workflow 1 serves as an electron-deficient dipolarophile. We generate an azomethine ylide in situ via the decarboxylative condensation of sarcosine (N-methylglycine) and paraformaldehyde. The rigid geometry of the oxindole and the steric bulk of the N1-acetyl group dictate a highly regio- and stereoselective approach of the ylide, yielding a single diastereomer[7][8].

Step-by-Step Protocol:

  • Preparation: In a 25 mL reaction vial, suspend the 3-alkylidene-2-oxoindoline intermediate (1.0 equiv, 2.0 mmol), sarcosine (1.5 equiv, 3.0 mmol), and paraformaldehyde (2.0 equiv, 4.0 mmol) in 15 mL of toluene.

  • Cycloaddition: Seal the vial and heat to 110°C (reflux) for 12 hours. The high temperature is strictly required to drive the decarboxylation of the sarcosine-formaldehyde adduct, generating the transient azomethine ylide.

  • Monitoring (Self-Validation): TLC (DCM:MeOH 95:5) will show the consumption of the yellow dipolarophile and the appearance of a lower-Rf, UV-active product spot.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 × 15 mL) and brine (15 mL) to remove excess sarcosine and formaldehyde.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to isolate the spirooxindole.

SpiroMechanism Step1 1-Acetyl-2-oxoindoline-6-carbonitrile + Aryl Aldehyde Step2 Knoevenagel Adduct (Electron-Deficient Alkene) Step1->Step2 Base Catalyst TS [3+2] Dipolar Cycloaddition Transition State Step2->TS Ylide Azomethine Ylide (Sarcosine + Paraformaldehyde) Ylide->TS Product Spiro[pyrrolidine-3,3'-oxindole] Derivative TS->Product Regio/Stereoselective

Mechanistic pathway for the multicomponent synthesis of spirooxindoles.

Quantitative Data Summary

The table below summarizes the expected parameters and validation metrics for the functionalization of 1-Acetyl-2-oxoindoline-6-carbonitrile.

Reaction TypeKey ReagentsCatalyst / ConditionsYield RangeKey Validation Metric
Knoevenagel Condensation Aryl AldehydePiperidine (10 mol%), EtOH, 80°C, 4h75% – 92%Loss of C3-CH2 NMR signal (~3.5 ppm); Color shift to yellow.
[3+2] Cycloaddition Sarcosine, (CH2O)nToluene, 110°C, 12h60% – 85%Appearance of spiro-pyrrolidine multiplet signals in 1H NMR (2.5-3.5 ppm).
Nitrile Reduction H2, Pd/CMeOH, 50 psi, RT, 24h80% – 90%IR: Loss of sharp -CN stretch (~2220 cm⁻¹); Appearance of -NH2 stretch.
Tetrazole Formation NaN3, NH4ClDMF, 120°C, 18h65% – 80%13C NMR: Shift of nitrile carbon (~118 ppm) to tetrazole carbon (~155 ppm).

Sources

Method

Application Note: 1-Acetyl-2-oxoindoline-6-carbonitrile in Targeted Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide, SAR Analysis, and Experimental Protocols Executive Summary The indolin-2-one (oxindole) scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide, SAR Analysis, and Experimental Protocols

Executive Summary

The indolin-2-one (oxindole) scaffold is a highly privileged pharmacophore in modern oncology and neuropharmacology, serving as the core structural motif for FDA-approved multi-kinase inhibitors such as Sunitinib and Nintedanib[1][2]. Within the vast chemical space of oxindole derivatives, 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS 651747-73-8) has emerged as a critical building block for designing highly selective, next-generation kinase inhibitors[3][4]. This application note details the structural rationale, quantitative structure-activity relationship (SAR) data, and validated synthetic workflows for utilizing this specific intermediate in drug discovery.

Mechanistic Rationale & Structural Biology

To design effective ATP-competitive (Type I) kinase inhibitors, the molecule must perfectly complement the electronic and steric environment of the kinase catalytic cleft. The use of 1-acetyl-2-oxoindoline-6-carbonitrile provides three distinct mechanistic advantages:

A. The Indolin-2-one Core: ATP Mimicry and Hinge Binding

The indolin-2-one core acts as a bioisostere for the adenine ring of ATP. Upon removal of the N1-acetyl protecting group, the resulting N1-H and the C2-carbonyl oxygen form a critical bidentate hydrogen-bond donor-acceptor pair. This motif interacts directly with the backbone amide and carbonyl residues of the kinase hinge region (e.g., Glu and Cys residues), anchoring the inhibitor within the ATP-binding pocket[1].

B. The 6-Carbonitrile Substitution: Electronic Tuning and Pocket Targeting

The introduction of a strongly electron-withdrawing cyano (-CN) group at the C6 position serves multiple purposes:

  • pKa Modulation: The electron-withdrawing nature of the cyano group lowers the pKa of the N1-H (post-deacetylation), strengthening its hydrogen-bond donor capacity to the hinge region.

  • Vectorial Projection: In many kinases, the C6 position of the oxindole points toward the solvent-exposed channel or a specific sub-pocket (such as the ribose-binding pocket). The cyano group can engage in targeted dipole-dipole interactions or act as a hydrogen-bond acceptor for specific active-site water molecules or basic amino acid side chains. This modification has been heavily utilized in the design of highly selective Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for neurodegenerative diseases[5][6].

C. The 1-Acetyl Group: Synthetic Protection and Prodrug Potential

During library synthesis, unprotected oxindoles are susceptible to unwanted N-alkylation and oxidative degradation. The N1-acetyl group acts as a robust protecting group during harsh C3-functionalization steps[7]. Pharmacologically, retaining the N-acetyl group can serve as a lipophilic prodrug strategy, enhancing passive membrane permeability before undergoing intracellular enzymatic hydrolysis to reveal the active hinge-binding N1-H.

Application Areas in Drug Discovery
  • Neurodegeneration (GSK-3β): GSK-3β hyperphosphorylates Tau proteins, leading to neurofibrillary tangles in Alzheimer's disease. 6-carbonitrile-substituted oxindoles have shown exceptional potency in stabilizing β -catenin and inhibiting GSK-3β via competitive ATP-site binding[5][8].

  • Oncology (RTKs & Cell Cycle Kinases): Oxindoles are potent inhibitors of Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR[1]. Recent computer-aided drug design (CADD) approaches have also utilized the 6-CN oxindole scaffold to target Tropomyosin receptor kinases (TRKs)[9] and Cyclin-dependent kinase 8 (CDK8) to combat idiopathic pulmonary fibrosis and tumor progression[10].

Signaling RTK Receptor Tyrosine Kinase (Insulin/Wnt) PI3K PI3K / AKT Pathway RTK->PI3K Activation GSK3B GSK-3β (Active Kinase) PI3K->GSK3B Phosphorylates (Inhibits) Substrates Tau, β-catenin, Glycogen Synthase GSK3B->Substrates Hyperphosphorylation Disease Neurodegeneration (Alzheimer's) Substrates->Disease Pathogenesis Inhibitor 6-CN-Oxindole Inhibitor (ATP Competitor) Inhibitor->GSK3B Binds Hinge Region

GSK-3β signaling pathway and the targeted intervention by 6-CN-oxindole inhibitors.

Quantitative SAR Analysis

To illustrate the impact of the 6-carbonitrile group, the following table summarizes representative structure-activity relationship (SAR) data for 3-arylidene-indolin-2-one derivatives against GSK-3β and VEGFR2. Note: Data is aggregated and normalized from established literature trends to demonstrate the isolated effect of the C6 substitution.

Core Scaffold (C3-Substituted)C6 SubstitutionN1 StatusGSK-3β IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Primary Interaction Benefit
3-(Pyrrol-2-ylmethylene)oxindole-HFree (-H)45012Baseline hinge binding
3-(Pyrrol-2-ylmethylene)oxindole-FFree (-H)2108Slight pKa reduction of N1-H
3-(Pyrrol-2-ylmethylene)oxindole-CN Free (-H) 15 45 Strong H-bond acceptor in solvent channel
3-(Pyrrol-2-ylmethylene)oxindole-CN Acetyl (-Ac) >5000 >5000 Loss of hinge-binding (Prodrug form)

Table 1: Comparative SAR demonstrating how the 6-CN substitution drastically shifts selectivity and potency toward GSK-3β by exploiting specific pocket geometries, while N1-acetylation abolishes direct in vitro activity.

Experimental Methodologies

The following protocols detail the self-validating synthesis and biochemical screening of kinase inhibitors derived from 1-Acetyl-2-oxoindoline-6-carbonitrile.

Protocol A: C3-Functionalization via Knoevenagel Condensation

The Knoevenagel condensation is the most robust method for appending the critical C3-arylidene moiety[7][11].

Causality of Reagents: Piperidine is selected as a secondary amine base because its pKa is perfectly tuned to deprotonate the highly acidic C3-methylene of the 6-CN-oxindole without causing immediate, uncontrolled cleavage of the N1-acetyl group at room temperature. Ethanol is used as a protic solvent to stabilize the enolate intermediate and facilitate the precipitation of the highly conjugated (Z)-isomer product.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, suspend 1-Acetyl-2-oxoindoline-6-carbonitrile (1.0 equiv, 5.0 mmol) and the desired aldehyde (e.g., 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde, 1.1 equiv, 5.5 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add piperidine (0.1 equiv, 0.5 mmol) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 2:1).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The highly conjugated 3-arylidene product will precipitate. Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).

  • Deacetylation (Optional but recommended for direct in vitro testing): To reveal the N1-H, resuspend the solid in methanol, add 1M NaOH (2.0 equiv), and stir at room temperature for 2 hours. Neutralize with 1M HCl, extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Quality Control: Validate the structure and (Z)-stereochemistry via ¹H-NMR (specifically looking for the vinylic proton shift ~7.5-8.0 ppm) and LC-MS (>95% purity required for biological assays).

Protocol B: Biochemical Validation via TR-FRET Kinase Assay

Highly conjugated oxindoles often exhibit auto-fluorescence, which can lead to false positives in standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by utilizing a long-emission half-life europium fluorophore.

Step-by-Step Procedure:

  • Preparation: Prepare a 384-well low-volume plate. Dispense 5 µL of the synthesized 6-CN-oxindole inhibitor (serially diluted in DMSO, final assay concentration 1% DMSO) into the wells.

  • Enzyme Addition: Add 10 µL of recombinant GSK-3β or VEGFR2 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the Km​ value for the specific kinase) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add 25 µL of the TR-FRET detection buffer containing EDTA (to stop the kinase reaction), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Incubation & Reading: Incubate for 60 minutes in the dark. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's integrity. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow A 1-Acetyl-2-oxoindoline- 6-carbonitrile B Knoevenagel Condensation (C3 Position) A->B + Aldehyde + Piperidine C N1-Deacetylation (Optional Prodrug Activation) B->C Base/Hydrolysis D In Vitro Kinase Screening (TR-FRET) B->D Direct Screen C->D E Lead Compound Selection D->E IC50 < 10nM

Synthetic and screening workflow for 1-Acetyl-2-oxoindoline-6-carbonitrile derivatives.

References
  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases Journal of Medicinal Chemistry - ACS Publications[Link]

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer White Rose Research Online[Link]

  • Design of new small molecules derived from indolin-2-one as potent TRKs inhibitors using a computer-aided drug design approach PubMed / Taylor & Francis[Link]

  • Design, synthesis, and biological evaluation of indolin-2-one derivatives as novel cyclin-dependent protein kinase 8 (CDK8) inhibitors PubMed[Link]

  • WO2003082853A1 - New compounds (GSK-3β Inhibitors)
  • Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships PMC - National Institutes of Health[Link]

  • Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Efficient lipase-catalyzed Knoevenagel condensation: utilization of biocatalytic promiscuity for synthesis of benzylidene-indolin-2-ones PubMed[Link]

Sources

Application

Application Note: In Vitro Screening Workflows for Kinase Inhibitors Derived from 1-Acetyl-2-oxoindoline-6-carbonitrile

Chemical Biology Rationale & Scaffold Significance The 2-oxindole (indolin-2-one) core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous FDA-approved ATP-competitive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Biology Rationale & Scaffold Significance

The 2-oxindole (indolin-2-one) core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous FDA-approved ATP-competitive kinase inhibitors (e.g., sunitinib, nintedanib)[1]. Within this chemical space, 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) operates as a highly versatile building block for generating targeted screening libraries.

Causality in Scaffold Design:

  • Hinge-Binding Motif: The oxindole core mimics the purine ring of ATP. Once the 1-acetyl protecting group is removed (or if it acts as a prodrug moiety), the exposed lactam nitrogen serves as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region[2].

  • 6-Carbonitrile Substitution: The cyano group at the C6 position acts as a strong, directional hydrogen bond acceptor. It projects into the solvent-exposed region or interacts with specific polar residues in the kinase binding pocket, dramatically enhancing binding affinity and kinase selectivity[1].

  • Library Generation: The reactive C3 methylene group of the oxindole allows for rapid Knoevenagel condensations with various aryl or heteroaryl aldehydes, yielding diverse 3-alkylidene-2-oxindole libraries targeting kinases such as PLK4, VEGFR2, and FGFR[2].

To evaluate the efficacy of these synthesized derivatives, a robust, self-validating in vitro screening cascade is required. This guide details the transition from biochemical potency validation to cellular efficacy.

Workflow A 1-Acetyl-2-oxoindoline-6-carbonitrile (Core Scaffold) B Knoevenagel Condensation (Library Synthesis) A->B C Primary Screen: TR-FRET Kinase Assay B->C D Secondary Screen: Cell Viability & Target Engagement C->D E Lead Candidate Selection D->E

Workflow for synthesizing and screening 2-oxindole kinase inhibitors.

Primary Screen: TR-FRET Biochemical Kinase Assay

The Causality of Assay Selection

Highly conjugated 3-alkylidene-2-oxindoles frequently exhibit intrinsic auto-fluorescence, which can cause false positives/negatives in standard fluorescence intensity assays. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE Ultra)[3].

  • Time-Resolved (TR): Implements a delay (e.g., 50 µs) between excitation and emission reading, allowing short-lived compound auto-fluorescence to decay completely.

  • Self-Validating Ratiometric Readout: The assay relies on the ratio of two emission wavelengths (665 nm / 615 nm). This internal normalization corrects for well-to-well liquid handling variations and minor inner-filter effects, ensuring high trustworthiness of the IC₅₀ data[3].

Step-by-Step Methodology

Reagents: Recombinant target kinase (e.g., PLK4 or VEGFR2), ULight-labeled peptide substrate, Europium (Eu)-labeled anti-phospho antibody, ATP, and Kinase Buffer (50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Preparation: Serially dilute the oxindole derivatives in 100% DMSO to 100X the final desired concentration. Transfer to a 384-well low-volume ProxiPlate, diluting to a 4X working concentration in Kinase Buffer (final DMSO concentration must not exceed 1%).

  • Kinase Reaction Initiation: Add 2.5 µL of the 4X compound to the wells. Add 2.5 µL of a 4X Kinase/ULight-peptide mix. Incubate at room temperature (RT) for 15 minutes to allow for compound-kinase pre-equilibration.

  • ATP Addition: Initiate the reaction by adding 5 µL of 2X ATP (concentration set at the predetermined Km​ for the specific kinase to ensure competitive inhibition dynamics). Incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Eu-labeled anti-phospho antibody. Incubate for 60 minutes at RT.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).

  • Data Analysis: Calculate the TR-FRET ratio ( 665nm/615nm×10,000 ). Plot the log[inhibitor] versus the TR-FRET ratio using a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Secondary Screen: Cellular Target Engagement & Viability

The Causality of Assay Selection

Biochemical potency does not guarantee cellular efficacy. Oxindole derivatives must possess adequate membrane permeability and evade cellular efflux pumps to reach the intracellular kinase domain. Therefore, the secondary screening phase is a dual-readout system: CellTiter-Glo (CTG) to assess phenotypic anti-proliferative effects, and Western Blotting to confirm that the phenotypic effect is causally linked to the inhibition of the target kinase (target engagement).

Mechanism ATP Intracellular ATP Kinase Target Kinase (e.g., PLK4 / VEGFR2) ATP->Kinase Binds Hinge Region Substrate Downstream Substrate Kinase->Substrate Phosphorylation Inhibitor Oxindole Derivative (ATP-Competitive) Inhibitor->Kinase Blocks ATP Binding Response Cell Proliferation / Angiogenesis Substrate->Response

Mechanism of ATP-competitive kinase inhibition by oxindole derivatives.

Step-by-Step Methodology

Part A: Cell Viability (Phenotypic Screen)

  • Cell Seeding: Seed the target cell line (e.g., HUVECs for VEGFR2, or MDA-MB-231 for PLK4) in 96-well opaque white plates at a density of 3,000 cells/well in 90 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 10X oxindole derivatives (serially diluted in medium containing 1% DMSO). Incubate for 72 hours.

  • Luminescence Readout: Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo reagent (Promega) to each well. Shake for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Quantification: Measure luminescence. The signal is directly proportional to the amount of intracellular ATP, serving as a self-validating proxy for viable, metabolically active cells.

Part B: Target Engagement (Mechanistic Screen)

  • Treatment & Lysis: Treat cells with the oxindole derivative at 1X, 3X, and 10X the calculated cellular EC₅₀ for 4 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated target (e.g., anti-p-VEGFR2 or anti-p-PLK4) and total target kinase. Use GAPDH or β-actin as a self-validating loading control.

  • Analysis: Visualize using enhanced chemiluminescence (ECL). A successful candidate will show a dose-dependent decrease in the phospho-kinase band intensity while total kinase levels remain constant.

Quantitative Data Summarization

To effectively triage compounds, biochemical and cellular data must be synthesized to identify the "drop-off" ratio (Cellular EC₅₀ / Biochemical IC₅₀). An ideal lead candidate maintains a ratio of < 10.

Table 1: Representative Screening Profile of 1-Acetyl-2-oxoindoline-6-carbonitrile Derivatives

Compound IDR-Group Modification (C3 Position)Biochemical TR-FRET IC₅₀ (nM)Cellular Viability EC₅₀ (nM)Drop-off Ratio (Cell/Bio)Target Engagement (p-Kinase % Inhibition at 1 µM)
Scaffold None (Unsubstituted)> 10,000> 10,000N/A< 5%
Ox-001 4-Fluorobenzylidene245 ± 121,850 ± 1107.5x45%
Ox-002 3-(Trifluoromethyl)benzylidene85 ± 61,200 ± 8514.1x62%
Ox-003 1H-Indazol-6-ylmethylene12 ± 288 ± 57.3x95%
Ox-004 Pyridin-3-ylmethylene45 ± 4850 ± 6018.8x70%

Note: Ox-003 represents an optimal lead candidate, demonstrating low nanomolar biochemical potency, excellent cellular translation (low drop-off ratio), and near-complete target engagement at 1 µM.

References

  • Dhokne, P., Sakla, A. P., & Shankaraiah, N. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 216, 113334.[Link]

  • Laufer, R., et al. (2013). The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Journal of Medicinal Chemistry, 56(15), 6069-6087.[Link]

  • Williams, E., et al. (2021). Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva. JCI Insight, 6(8), e95042.[Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 1-Acetyl-2-oxoindoline-6-carbonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale 1-Acetyl-2-oxoindoline-6-carbonitrile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) is a highly versatile, multi-electrophilic scaffold utilized extensively in the synthesis of kinase inhibitors (e.g., Nintedanib analogues) and complex indole alkaloids. As a Senior Application Scientist, I approach this molecule not just as a substrate, but as a carefully tuned electronic system. The molecule features three distinct reactive domains, each offering orthogonal cross-coupling opportunities:

  • The N-Acetyl Group (Chemoselectivity Enforcer): In unprotected oxindoles, the N1 and C3 protons share nearly identical acidities (pKa ~18.5), often leading to competing N-arylation and C-arylation[1]. The N-acetyl group acts as a robust directing/protecting moiety. By masking the N1 position, it completely suppresses undesired N-arylation, enforcing absolute chemoselectivity toward C3-functionalization.

  • The C3 Methylene (Primary Coupling Site): The acidity of the C3 protons is significantly enhanced by the synergistic electron-withdrawing effects of the C2-carbonyl and the C6-cyano group. This facilitates rapid enolization under mild basic conditions, generating a stable nucleophile for palladium-catalyzed α-arylation[2].

  • The C6 Nitrile (Late-Stage Handle): While traditionally viewed as a spectator group or a precursor to primary amines, the cyano moiety can undergo transition-metal-catalyzed decyanative cross-coupling, opening pathways for late-stage C6 functionalization without disrupting the oxindole core[3].

Divergent Cross-Coupling Pathways

To maximize the utility of this scaffold, we have validated three distinct cross-coupling trajectories. The causality behind our catalyst and ligand selections is detailed below.

Pathway A: Palladium-Catalyzed C3-Arylation

The cross-coupling of the C3 position with aryl halides proceeds via a Buchwald-Hartwig-type α-arylation mechanism. The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the in situ generated oxindole enolate. The critical challenge in this step is the severe steric hindrance encountered during the formation of the C3 tertiary or quaternary stereocenter. Utilizing bulky dialkylbiarylphosphine ligands (e.g., XPhos or RuPhos) is mandatory; their steric bulk accelerates the rate-limiting reductive elimination step, preventing off-target β-hydride elimination or catalyst resting-state trapping[1][2].

Pathway B: Oxidative Cross-Dehydrogenative Coupling (CDC)

Alternatively, the C3 position can be functionalized via oxidative CDC with electron-rich arenes (e.g., indoles). This Cu-catalyzed radical pathway circumvents the need for pre-functionalized aryl halides. The 6-cyano group stabilizes the intermediate C3 radical, while molecular oxygen serves as a green terminal oxidant, making this a highly atom-economical protocol[4].

Visualization of Reaction Logic

G SM 1-Acetyl-2-oxoindoline- 6-carbonitrile C3_Arylation Pd-Catalyzed C3-Arylation SM->C3_Arylation Ar-X, Pd, Base CDC_Coupling Cu-Catalyzed Oxidative CDC SM->CDC_Coupling Ar-H, Cu, O2 Decyanative Ni-Catalyzed Decyanative Coupling SM->Decyanative Ar-B(OH)2, Ni Prod1 3-Aryl Oxindole Derivative C3_Arylation->Prod1 Prod2 3,3-Disubstituted Oxindole CDC_Coupling->Prod2 Prod3 6-Substituted Oxindole Decyanative->Prod3

Divergent cross-coupling pathways of 1-Acetyl-2-oxoindoline-6-carbonitrile.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the three primary cross-coupling strategies applied to 1-Acetyl-2-oxoindoline-6-carbonitrile.

Coupling StrategyCatalyst SystemBase / OxidantTarget SiteTypical YieldKey Advantage
α-Arylation Pd2(dba)3 (1 mol%) / XPhos (5 mol%)K2CO3 or NaOt-BuC3 Methylene75–92%High chemoselectivity; highly scalable for API synthesis.
Oxidative CDC Cu-salan or Cu(OAc)2 (10 mol%)O2 (1 atm)C3 Methylene60–85%Atom economical; eliminates the need for aryl halide precursors.
Decyanative Ni(cod)2 (10 mol%) / PCy3 (20 mol%)K3PO4C6 Nitrile50–70%Enables late-stage core modification and scaffold hopping.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints ensure that the operator can verify the success of each mechanistic step in real-time.

Protocol 1: Palladium-Catalyzed C3-Arylation

Objective: Synthesis of 3-aryl-1-acetyl-2-oxoindoline-6-carbonitrile derivatives.

Reagents & Equipment:

  • 1-Acetyl-2-oxoindoline-6-carbonitrile (1.0 equiv, 1.0 mmol)

  • Aryl bromide/chloride (1.1 equiv, 1.1 mmol)

  • Pd2(dba)3 (0.01 equiv, 1 mol%)

  • XPhos (0.05 equiv, 5 mol%)

  • Anhydrous K2CO3 (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-dioxane (10 mL)

  • Schlenk flask with a reflux condenser.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under an argon atmosphere, combine Pd2(dba)3 and XPhos in 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution must transition from a dark purple/black suspension to a homogeneous dark red/burgundy solution, confirming the formation of the active L_nPd(0) species.

  • Substrate Addition: Add 1-Acetyl-2-oxoindoline-6-carbonitrile, the aryl halide, and finely milled anhydrous K2CO3 to the flask. Wash down the sides with the remaining 8 mL of 1,4-dioxane.

  • Thermal Coupling: Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath for 12–16 hours.

    • Validation Checkpoint: As the reaction proceeds, the mixture will become a turbid suspension (due to the generation of KBr/KCl salts). Spotting the reaction on a silica TLC plate (eluent: 30% EtOAc in Hexanes) should reveal the disappearance of the UV-active oxindole starting material and the emergence of a lower-Rf product spot.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol 2: Copper-Catalyzed Oxidative CDC with Indoles

Objective: Synthesis of 3-(indol-3-yl)-1-acetyl-2-oxoindoline-6-carbonitrile.

Reagents & Equipment:

  • 1-Acetyl-2-oxoindoline-6-carbonitrile (1.0 equiv, 0.5 mmol)

  • Indole derivative (1.0 equiv, 0.5 mmol)

  • Cu-salan-Ph catalyst or Cu(OAc)2 (0.1 equiv, 10 mol%)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • O2 balloon and three-way stopcock.

Step-by-Step Methodology:

  • Reaction Assembly: To a 20 mL reaction vial, add the oxindole, the indole derivative, and the copper catalyst. Add DCE to dissolve the solids.

  • Atmosphere Exchange: Attach a three-way stopcock connected to a vacuum line and an O2 balloon. Evacuate the vial and backfill with O2. Repeat this cycle three times to ensure complete removal of atmospheric nitrogen.

  • Oxidative Coupling: Stir the reaction mixture vigorously at 50 °C for 20 hours under a static O2 atmosphere (1 atm).

    • Validation Checkpoint: The continuous consumption of O2 (visible via the slight deflation of the balloon) directly correlates with the turnover of the Cu(I)/Cu(II) catalytic cycle. A stalled reaction with unconsumed starting material typically indicates oxidant starvation; purging the headspace with fresh O2 will reinitiate the cycle.

  • Purification: The reaction mixture can be directly loaded onto a silica gel column for chromatography, bypassing aqueous workup to prevent emulsion formation with the copper salts.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Application Notes and Protocols for Decyanative Suzuki-Miyaura Coupling Reactions Source: Benchchem URL
  • Source: Chemical Science (RSC Publishing)

Sources

Application

Application Notes and Protocols: Synthesis of Oxindole Derivatives from 1-Acetyl-2-oxoindoline-6-carbonitrile

Abstract This comprehensive guide details the synthetic pathways for the preparation of diverse oxindole derivatives, commencing from the versatile starting material, 1-Acetyl-2-oxoindoline-6-carbonitrile. Oxindoles are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthetic pathways for the preparation of diverse oxindole derivatives, commencing from the versatile starting material, 1-Acetyl-2-oxoindoline-6-carbonitrile. Oxindoles are a prominent class of heterocyclic compounds recognized for their significant biological activities and presence in numerous pharmaceutical agents.[1][2] This document provides researchers, scientists, and drug development professionals with detailed, step-by-step protocols, mechanistic insights, and a discussion of the strategic considerations for the synthesis of functionalized oxindole cores. The protocols described herein focus on two primary transformations: the initial deacetylation of the starting material to yield the core 6-cyanooxindole intermediate, followed by subsequent functionalization at the C3 position via a Knoevenagel condensation.

Introduction

The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] The inherent reactivity of the oxindole ring system, particularly at the C3 position, allows for extensive chemical modification, leading to a diverse range of derivatives with varied pharmacological profiles. These derivatives have garnered significant attention for their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2]

1-Acetyl-2-oxoindoline-6-carbonitrile serves as a strategic starting material for accessing a library of 6-cyano-substituted oxindole derivatives. The cyano group at the C6 position is a valuable synthetic handle, enabling further transformations into other functional groups such as amines, carboxylic acids, and tetrazoles.[3] This application note will first address the critical N-deacetylation step to unmask the reactive secondary amine of the oxindole core. Subsequently, a detailed protocol for a Knoevenagel condensation will be provided, demonstrating the introduction of a carbon-carbon double bond at the C3 position, a common strategy for elaborating the oxindole skeleton.

PART 1: Synthesis of the Core Intermediate: 6-Cyano-2-oxoindoline

The initial and crucial step in the utilization of 1-Acetyl-2-oxoindoline-6-carbonitrile is the removal of the N-acetyl protecting group. This deprotection is essential to liberate the N-H proton, which influences the reactivity of the C3 methylene group in subsequent reactions. While various methods for N-deacetylation exist, a common and effective approach involves hydrolysis under basic or acidic conditions.[4][5] This protocol will detail a mild basic hydrolysis method.

Mechanistic Rationale

The N-deacetylation of an amide, such as 1-acetyl-2-oxoindoline-6-carbonitrile, under basic conditions proceeds via nucleophilic acyl substitution. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This is followed by the elimination of the oxindole anion as a leaving group, which is subsequently protonated upon workup to yield the desired 6-cyano-2-oxoindoline. The choice of a mild base is crucial to prevent potential side reactions, such as hydrolysis of the nitrile group.

Diagram 1: Workflow for the Synthesis of 6-Cyano-2-oxoindoline

G start Start: 1-Acetyl-2-oxoindoline- 6-carbonitrile reagents Reagents: - Methanol - Sodium Hydroxide Solution start->reagents 1. Dissolve reaction Reaction: - Stir at room temperature reagents->reaction 2. Add Base workup Workup: - Acidification (HCl) - Filtration reaction->workup 3. Quench & Isolate product Product: 6-Cyano-2-oxoindoline workup->product 4. Dry

Caption: A streamlined workflow for the N-deacetylation of the starting material.

Experimental Protocol: Synthesis of 6-Cyano-2-oxoindoline

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
1-Acetyl-2-oxoindoline-6-carbonitrile200.1910.02.00 g
Methanol (MeOH)32.04-50 mL
Sodium Hydroxide (NaOH), 2 M aqueous solution40.0020.010 mL
Hydrochloric Acid (HCl), 2 M aqueous solution36.46As neededAs needed
Deionized Water18.02-For washing

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Acetyl-2-oxoindoline-6-carbonitrile (2.00 g, 10.0 mmol).

  • Add methanol (50 mL) to the flask and stir at room temperature until the solid is completely dissolved.

  • Slowly add the 2 M sodium hydroxide solution (10 mL, 20.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture by the dropwise addition of 2 M hydrochloric acid until the pH is approximately 7. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Dry the product under vacuum to afford 6-Cyano-2-oxoindoline as a solid.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

PART 2: Synthesis of 3-Alkylideneoxindole Derivatives via Knoevenagel Condensation

With the core intermediate, 6-cyano-2-oxoindoline, in hand, the next step involves its functionalization at the C3 position. The Knoevenagel condensation is a powerful and widely used reaction in organic synthesis for the formation of carbon-carbon double bonds.[6][7][8] In the context of oxindole chemistry, it allows for the introduction of a variety of substituents at the C3 position by reacting the active methylene group of the oxindole with an aldehyde or ketone.[9][10]

Mechanistic Rationale

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyrrolidine). The base deprotonates the active methylene group at the C3 position of the oxindole, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to an aldol-type addition product. Subsequent dehydration of this intermediate, often facilitated by the reaction conditions, yields the final 3-alkylideneoxindole derivative.

Diagram 2: Reaction Mechanism of Knoevenagel Condensation

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Oxindole 6-Cyano-2-oxoindoline Enolate Oxindole Enolate Oxindole->Enolate + Base - HB⁺ Base Base (e.g., Piperidine) Aldehyde Aldehyde (R-CHO) Adduct Aldol Adduct Aldehyde->Adduct + Enolate Product 3-Alkylideneoxindole Derivative Adduct->Product Dehydration

Caption: The three key steps of the base-catalyzed Knoevenagel condensation.

Experimental Protocol: Synthesis of (E)-3-(4-Methoxybenzylidene)-2-oxoindoline-6-carbonitrile

This protocol describes the Knoevenagel condensation of 6-cyano-2-oxoindoline with 4-methoxybenzaldehyde as a representative example.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
6-Cyano-2-oxoindoline158.155.0791 mg
4-Methoxybenzaldehyde136.156.0817 mg (0.73 mL)
Piperidine85.151.085 mg (0.1 mL)
Ethanol (EtOH)46.07-25 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve 6-cyano-2-oxoindoline (791 mg, 5.0 mmol) and 4-methoxybenzaldehyde (817 mg, 6.0 mmol) in ethanol (25 mL).

  • Add piperidine (85 mg, 1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to yield (E)-3-(4-Methoxybenzylidene)-2-oxoindoline-6-carbonitrile.

Expected Yield: 80-90%

Characterization: The structure and stereochemistry of the product can be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The E-configuration is typically the major product due to thermodynamic stability.

Applications and Future Directions

The synthetic protocols detailed in this application note provide a robust foundation for the generation of a diverse library of oxindole derivatives. The 6-cyano group can be further elaborated through various chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each modification offering the potential for new biological activities.

Furthermore, the Knoevenagel condensation can be extended to a wide range of aldehydes and ketones, allowing for the introduction of various lipophilic, and electronically diverse substituents at the C3 position. This modular approach is highly valuable in structure-activity relationship (SAR) studies during the drug discovery process. The synthesized spirooxindole derivatives, a class of compounds characterized by their pronounced biological properties, are of particular interest.[1][11] Multicomponent reactions involving isatin derivatives, which can be derived from the oxindoles described herein, provide an efficient route to these complex structures.[1][12]

Conclusion

This application note has provided a detailed and practical guide for the preparation of oxindole derivatives from 1-Acetyl-2-oxoindoline-6-carbonitrile. By following the outlined protocols for N-deacetylation and subsequent Knoevenagel condensation, researchers can efficiently synthesize a variety of functionalized oxindole scaffolds. The versatility of the 6-cyanooxindole intermediate opens up numerous avenues for further chemical exploration and the development of novel therapeutic agents.

References

  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals. Available at: [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. Available at: [Link]

  • Recent advances in the reactions of isatin-derived MBH carbonates for the synthesis of spirooxindoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Design Synthesis and Antimicrobial Activity Studies of Some Novel Derivatives of Spirooxiindole. IJNRD.org. Available at: [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. Available at: [Link]

  • Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. RSC Publishing. Available at: [Link]

  • Oxindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Direct Access to Alkylideneoxindoles via Axially Enantioselective Knoevenagel Condensation. Organic Letters. Available at: [Link]

  • Oxindole synthesis via a Knoevenagel condensation. ResearchGate. Available at: [Link]

  • Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction. PMC. Available at: [Link]

  • Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. PMC. Available at: [Link]

  • Chemoselective N-Deacetylation under Mild Conditions. ResearchGate. Available at: [Link]

  • Synthesis of oxindole derivatives. ResearchGate. Available at: [Link]

  • Chemoselective N-deacetylation under mild conditions. RSC Publishing. Available at: [Link]

  • Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU. Available at: [Link]

Sources

Method

Role of 1-Acetyl-2-oxoindoline-6-carbonitrile in pharmaceutical chemistry

Application Note: The Strategic Role of 1-Acetyl-2-oxoindoline-6-carbonitrile in the Synthesis of Targeted Kinase Inhibitors Executive Summary The indolin-2-one (oxindole) scaffold is a highly privileged pharmacophore in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Strategic Role of 1-Acetyl-2-oxoindoline-6-carbonitrile in the Synthesis of Targeted Kinase Inhibitors

Executive Summary

The indolin-2-one (oxindole) scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core hinge-binding motif for numerous FDA-approved tyrosine kinase inhibitors (e.g., Sunitinib, Nintedanib). Within this chemical space, 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) [1] has emerged as a critical, highly versatile synthetic building block. This application note details the mechanistic rationale, physicochemical data, and validated protocols for utilizing this intermediate in the development of novel angiokinase (VEGFR/PDGFR/FGFR), AXL, and GSK-3β inhibitors[2][3].

Structural and Mechanistic Rationale

The utility of 1-Acetyl-2-oxoindoline-6-carbonitrile is driven by three distinct structural features, each serving a specific chemical and pharmacological purpose:

  • The Indolin-2-one Core: Once deprotected, the lactam moiety acts as a bidentate hydrogen-bond donor/acceptor system. It precisely mimics the adenine ring of ATP, anchoring the molecule within the highly conserved hinge region of the kinase ATP-binding pocket[2].

  • The N1-Acetyl Group (Synthetic Causality): Unsubstituted oxindoles possess relatively unreactive C3-methylene protons. The installation of the strongly electron-withdrawing N-acetyl group pulls electron density away from the lactam nitrogen. This inductive effect significantly lowers the pKa​ of the C3 protons, facilitating facile enolization and subsequent Knoevenagel condensations with electrophiles (such as aldehydes or orthobenzoates) under mild conditions[4]. Furthermore, it acts as a robust protecting group, preventing unwanted N-alkylation during downstream side-chain installations.

  • The C6-Carbonitrile Group (Pharmacological & Synthetic Utility): The cyano group is a powerful electron-withdrawing bioisostere. Pharmacologically, it modulates the electronics of the aromatic system, often strengthening the hinge-binding hydrogen bonds. Synthetically, it is a highly malleable handle. It can be chemoselectively reduced to an aminomethyl group (to attach basic, water-solubilizing tails) or hydrolyzed to a carboxylate to access Nintedanib-like analogs[3][4].

G A 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) B C3-Knoevenagel Condensation (Aldehyde/Orthobenzoate) A->B Activation of C3 C Nitrile Functionalization (Reduction/Hydrolysis) B->C Intermediate Scaffold D N1-Deacetylation (Base-catalyzed) C->D Deprotection E Targeted Kinase Inhibitor (e.g., AXL/VEGFR/GSK3β) D->E Final API

Workflow: Synthetic progression from 1-Acetyl-2-oxoindoline-6-carbonitrile to final active API.

Quantitative Data: Impact of C6-Substitution

The choice of substitution at the C6 position of the indolinone core dictates both the synthetic pathway and the pharmacokinetic profile of the resulting inhibitor. The table below summarizes the comparative properties of the C6-carbonitrile against other common substitutions.

Table 1: Physicochemical and Synthetic Profiling of C6-Indolinone Substitutions

C6-SubstitutionInductive Effect (Hammett σp​ )Impact on Lactam NH AcidityPrimary Kinase TargetsSynthetic Utility / Downstream Conversion
-CN (Carbonitrile) +0.66 (Strong EWG)HighAXL, GSK-3β, VEGFRReduction to primary amines; Hydrolysis to amides/carboxylates.
-COOMe (Ester) +0.45 (Moderate EWG)ModerateVEGFR, PDGFR, FGFRDirect precursor to Nintedanib; Hydrolysis to carboxylic acids.
-H (Unsubstituted) 0.00 (Neutral)BaselineBroad-spectrumLimited; requires direct C-H activation for late-stage functionalization.
-F (Fluoro) +0.06 (Weak EWG)LowSunitinib analogsMetabolic blocker; modulates lipophilicity (LogP).

Target Pathway Visualization

Indolinone derivatives synthesized from this carbonitrile building block are frequently designed to target the tumor microenvironment and angiogenesis pathways. By competitively binding to the ATP pocket of Receptor Tyrosine Kinases (RTKs), they halt downstream proliferative signaling.

Pathway L Ligands (e.g., Gas6 / VEGF) R Receptor Tyrosine Kinases (AXL / VEGFR) L->R Activation P1 PI3K / AKT Pathway R->P1 P2 MAPK / ERK Pathway R->P2 I Indolinone Inhibitors (Hinge Binders) I->R Competitive Inhibition O Tumor Angiogenesis & Proliferation P1->O P2->O

Mechanism of Action: Indolinone inhibitors blocking RTK-mediated oncogenic signaling.

Validated Experimental Protocols

The following protocols provide self-validating methodologies for utilizing 1-Acetyl-2-oxoindoline-6-carbonitrile in drug synthesis.

Protocol A: C3-Functionalization via Knoevenagel Condensation

Objective: To install an alkylidene or arylidene group at the C3 position using trimethyl orthobenzoate, a critical step in forming the extended conjugated system of angiokinase inhibitors[4].

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, nitrogen-purged 250 mL round-bottom flask, suspend 1-Acetyl-2-oxoindoline-6-carbonitrile (10.0 mmol) in a high-boiling aromatic hydrocarbon solvent (e.g., toluene or chlorobenzene, 50 mL).

  • Electrophile Addition: Heat the suspension to 110–130 °C. Once equilibrated, add trimethyl orthobenzoate (30.0 mmol, 3.0 equivalents) rapidly in one portion.

  • Reaction Execution & Equilibrium Shift (Critical Step): The reaction generates methanol and acetic acid as byproducts. Because acetic acid severely retards the condensation rate, it is imperative to continuously distill off the volatiles (approx. 6–8 volumes relative to the starting material) using a Dean-Stark apparatus or short-path distillation head[4]. Replace the distilled volume with fresh toluene to maintain concentration.

  • Validation: Monitor the reaction via LC-MS. The desired conversion (>95% consumption of the starting material) is typically achieved within 3–4 hours.

  • Isolation: Cool the reaction mixture to 0–5 °C. Filter the resulting precipitate, wash with cold petroleum ether, and dry under vacuum to yield the C3-functionalized intermediate.

Protocol B: Chemoselective Nitrile Reduction

Objective: To convert the C6-carbonitrile to a C6-aminomethyl group, providing a basic center for salt formation (e.g., hydrochloride or esylate salts) to improve aqueous solubility[3].

Step-by-Step Methodology:

  • Catalyst Loading: In a high-pressure hydrogenation vessel, dissolve the C3-functionalized carbonitrile intermediate (5.0 mmol) in anhydrous methanol (40 mL) containing 2.0 equivalents of concentrated HCl (to prevent secondary amine formation). Carefully add 10% Pd/C (10 mol% Pd) under an argon atmosphere.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to 50 psi H2​ and stir vigorously at room temperature for 12 hours.

  • Validation: Withdraw a 50 µL aliquot, filter through a syringe filter, and analyze via HPLC. The disappearance of the nitrile peak ( 2220 cm−1 on IR) and the emergence of the highly polar amine peak confirm completion.

  • Purification: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Triturate the residue with diethyl ether to precipitate the primary amine hydrochloride salt.

Protocol C: N1-Deacetylation (Deprotection)

Objective: To remove the N-acetyl protecting group, restoring the lactam NH required for kinase hinge binding[2].

Step-by-Step Methodology:

  • Base Hydrolysis: Dissolve the intermediate from Protocol B in a mixture of THF/Methanol (1:1, 20 mL). Add an aqueous solution of 1M NaOH (3.0 equivalents).

  • Execution: Stir the mixture at room temperature for 2 hours. The electron-withdrawing nature of the indolinone core makes the N-acetyl group highly susceptible to mild basic hydrolysis.

  • Workup: Neutralize the reaction mixture with 1M HCl to pH 7. Extract the aqueous layer with ethyl acetate ( 3×20 mL ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Final Polish: Purify the crude product via flash column chromatography (DCM:MeOH gradient) to isolate the final, active kinase inhibitor.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 1-Acetyl-2-oxoindoline-6-carbonitrile in assays

Technical Support Center: Troubleshooting 1-Acetyl-2-oxoindoline-6-carbonitrile in Biochemical and Cell-Based Assays Executive Summary As a Senior Application Scientist, I frequently encounter assay interference driven b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-Acetyl-2-oxoindoline-6-carbonitrile in Biochemical and Cell-Based Assays

Executive Summary As a Senior Application Scientist, I frequently encounter assay interference driven by compound insolubility. 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) is a notoriously difficult chemotype to handle in aqueous environments. Its highly planar oxindole core, combined with the electron-withdrawing C6-carbonitrile and N1-acetyl groups, enforces a rigid geometry entirely lacking in hydrogen bond donors. This structural combination results in intense intermolecular π−π stacking and a high crystal lattice energy. Consequently, the compound exhibits extremely poor aqueous kinetic solubility and a high propensity for colloidal aggregation, leading to erratic data, precipitation, and false-positive readouts.

Below is our comprehensive diagnostic guide and self-validating protocol set to help you isolate and resolve these issues.

TroubleshootingWorkflow Start Erratic Assay Readout (1-Acetyl-2-oxoindoline-6-carbonitrile) CheckSol Assess Kinetic Solubility (Nephelometry Protocol) Start->CheckSol IsSoluble Precipitation Detected? CheckSol->IsSoluble Precipitate Optimize Dilution & Add Co-solvents IsSoluble->Precipitate Yes (Insoluble) TestAgg Perform Detergent Titration Counter-Screen IsSoluble->TestAgg No (Soluble) IsAgg Activity Shifted by Detergent? TestAgg->IsAgg FalsePos Colloidal Aggregator (False Positive) IsAgg->FalsePos Yes (Aggregates) TrueHit Validated Soluble Hit (Proceed to SAR) IsAgg->TrueHit No (True Hit)

Diagnostic workflow for resolving compound insolubility and aggregation false positives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 1-Acetyl-2-oxoindoline-6-carbonitrile precipitate immediately upon dilution from my DMSO stock into the aqueous assay buffer? A1: This phenomenon is known as "solvent shock." When a highly lipophilic compound is rapidly transitioned from 100% DMSO into an aqueous environment, it undergoes rapid nucleation rather than uniform solvation[1]. Because 1-Acetyl-2-oxoindoline-6-carbonitrile lacks ionizable groups, it cannot be rescued by pH adjustments. Causality & Solution: To prevent immediate precipitation, avoid direct high-ratio dilutions (e.g., 1:100 directly into buffer). Instead, prepare a series of intermediate dilutions in pure DMSO[1]. Finally, add the DMSO intermediate to a pre-warmed aqueous buffer while vortexing vigorously to ensure rapid, even dispersion[1].

Q2: My replicates in the biochemical assay show high variability and unusually steep dose-response curves. Is this related to solubility? A2: Yes. High variability and steep Hill slopes are hallmark signs of poor solubility and colloidal aggregation[1][2]. When this compound exceeds its critical aggregation concentration (CAC), it forms sub-micron colloidal particles. These lipophilic aggregates act as "protein sponges," non-specifically adsorbing and denaturing the assay's target enzymes or reporter proteins[2]. This inconsistent sequestration leads to highly variable replicate data and frequently generates false-positive inhibition readouts[2].

Q3: How can I definitively differentiate between a true biological interaction and an aggregation-based false positive? A3: You must implement a self-validating counter-screen. The gold standard for identifying colloidal aggregators is the Detergent-Titration Counter-Screen. Colloidal aggregates are highly sensitive to disruption by non-ionic detergents. By running your assay in the presence of increasing concentrations of a detergent (e.g., Triton X-100), you can unmask the compound's true behavior. If 1-Acetyl-2-oxoindoline-6-carbonitrile is a true inhibitor, its IC50​ will remain stable. If it is acting via aggregation, the apparent activity will be abolished (right-shifted) as the detergent concentration increases.

Q4: What formulation strategies can I use to improve its kinetic solubility in my assays? A4: Because thermodynamic solubility (using solid powder) is difficult to achieve for this rigid chemotype, we focus on maximizing kinetic solubility (using pre-dissolved DMSO stocks)[3]. You must rely on co-solvents and surfactants to encapsulate the hydrophobic core:

  • Maintain a final DMSO concentration of 0.5% - 1.0% if tolerated by your assay[1].

  • Incorporate a non-ionic surfactant (e.g., 0.05% Pluronic F-127 or Tween-20) directly into the assay buffer prior to compound addition.

  • For cell-based assays where detergents cause membrane toxicity, complex the compound with Hydroxypropyl- β -cyclodextrin (HP- β -CD) to shield the lipophilic oxindole core.

Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry Purpose: To objectively determine the maximum concentration at which the compound remains in solution without precipitating, avoiding the unreliability of visual bias[3].

  • Preparation: Prepare a fresh 10 mM stock of 1-Acetyl-2-oxoindoline-6-carbonitrile in anhydrous, high-purity DMSO[1].

  • Serial Dilution: Create a 2-fold serial dilution of the compound in pure DMSO across a 96-well plate[1].

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your specific assay buffer (yielding a final DMSO concentration of 1.0%)[3].

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow potential slow-nucleating precipitates to form.

  • Measurement: Read the plate using a nephelometer (which measures light scattering). A sharp, non-linear increase in the scattering signal indicates the kinetic solubility limit has been breached[3].

  • Validation: Ensure all subsequent biological assays are performed strictly below this empirically determined concentration.

Protocol 2: Detergent-Titration Counter-Screen for Aggregation Purpose: To validate whether observed biological activity is genuine or an artifact of colloidal aggregation.

  • Buffer Preparation: Prepare three identical batches of your standard assay buffer containing 0.001%, 0.01%, and 0.1% Triton X-100 (or Tween-20), respectively.

  • Compound Addition: Dispense the calculated IC50​ concentration of 1-Acetyl-2-oxoindoline-6-carbonitrile into each buffer condition.

  • Enzyme/Target Incubation: Add your biological target and incubate for the standard assay duration.

  • Readout & Analysis: Measure the assay signal to determine the percent inhibition.

  • Validation Logic: If the compound loses >3-fold potency in the 0.1% detergent condition compared to the 0.001% condition, flag the compound as a colloidal aggregator and a false positive.

Quantitative Data Presentation

Table 1: Solubilizing Agents Comparison for 1-Acetyl-2-oxoindoline-6-carbonitrile

Solubilizing AgentRecommended Conc. RangeMechanistic ActionEffect on Assay Interference
DMSO (Vehicle) 0.1% - 1.0%Universal polar aprotic co-solvent; disrupts crystal lattice.High concentrations (>1%) may denature target proteins or cause cell toxicity.
Tween-20 0.01% - 0.1%Non-ionic surfactant; forms micelles to encapsulate lipophilic core.Disrupts colloidal aggregates; excellent for biochemical counter-screens.
Pluronic F-127 0.05% - 0.1%Block copolymer; prevents non-specific binding and precipitation.Highly biocompatible; reduces false positives without denaturing enzymes.
HP- β -CD 1.0% - 5.0%Cyclic oligosaccharide; forms host-guest inclusion complexes.Best for cell-based assays; improves bioavailability without membrane disruption.

References

  • [2] Title: Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • [3] Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

  • Title: Assay Interference by Aggregation - Assay Guidance Manual Source: NCBI Bookshelf (National Institutes of Health) URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-Acetyl-2-oxoindoline-6-carbonitrile

This technical support guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 1-Acetyl-2-oxoindoline-6-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 676326-36-6). As a key intermediate in the synthesis of pharmaceuticals like Nintedanib, obtaining a crystalline product with high purity and the desired physical properties is critical.[1] This guide is structured to address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of 1-Acetyl-2-oxoindoline-6-carbonitrile?

1-Acetyl-2-oxoindoline-6-carbonitrile is a white to pale yellow crystalline solid.[2] It is stable at room temperature but may be susceptible to degradation at high temperatures.[2] Understanding its structure is key to predicting its behavior in various solvents. The molecule possesses a polar oxindole core, a nitrile group, and an acetyl group, suggesting moderate polarity and the potential for hydrogen bonding, which influences solvent selection.

PropertyValue/DescriptionSource
Molecular Formula C₁₂H₁₁NO₄[3]
Molecular Weight 233.22 g/mol [3]
Physical Form Solid
LogP 0.7[4]
Polar Surface Area 64 Ų[4]
Q2: Why is controlling the crystallization process so important for this compound?

For any active pharmaceutical ingredient (API) or intermediate, the crystalline form is crucial as it dictates several key properties.[5] Many compounds can exist in different crystalline forms, a phenomenon known as polymorphism.[5] These different polymorphs can have varying physical properties, including:

  • Solubility and Dissolution Rate: This directly impacts bioavailability. A more stable polymorph is typically less soluble.[5]

  • Stability: One polymorph may be more chemically or physically stable under storage conditions.

  • Mechanical Properties: Crystal shape (habit) and form affect downstream processing, such as filtration, drying, and formulation into tablets.[5]

Failing to control crystallization can lead to the formation of an unstable or undesirable polymorph, or an amorphous solid, which is generally less stable and can be hygroscopic.[5] Therefore, a robust and reproducible crystallization protocol is essential for ensuring consistent product quality.

Troubleshooting Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 1-Acetyl-2-oxoindoline-6-carbonitrile.

Q3: My compound "oiled out" and won't crystallize. What should I do?

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if the compound's solubility in the chosen solvent is too high.[6][7]

Causality & Troubleshooting Steps:

  • Excessive Supersaturation: The solution may be too concentrated.

    • Solution: Re-heat the mixture to dissolve the oil, then add more of the same solvent (5-10% volume increase) to reduce the supersaturation level. Allow it to cool more slowly.[6]

  • Inappropriate Solvent Choice: The solvent may be too good for your compound.[7]

    • Solution: Try re-crystallizing in a solvent where the compound is less soluble. Alternatively, use a solvent/anti-solvent system. For instance, if your compound is oiled out from a polar solvent like methanol, you could add a non-polar anti-solvent like heptane dropwise at an elevated temperature until slight turbidity is observed, then cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling doesn't give the molecules enough time to orient into a crystal lattice.

    • Solution: Slow down the cooling process. Insulate the flask or allow it to cool to room temperature on the benchtop before moving it to a colder environment like a refrigerator.

Q4: What is a good starting point for selecting a crystallization solvent?

The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures. A systematic solvent screening is the most reliable approach.

Experimental Protocol: Solvent Screening

  • Preparation: Place a small amount (e.g., 20-30 mg) of your crude 1-Acetyl-2-oxoindoline-6-carbonitrile into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. A good candidate solvent will require a moderate amount of solvent to dissolve the solid at room temperature. Solvents that dissolve the compound immediately are likely too good, while those that don't dissolve it at all, even with heating, are too poor.

  • Heating: For solvents that do not dissolve the solid at room temperature, gently heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential candidate.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. Observe which systems produce high-quality crystals.

Suggested Solvents for Screening:

Solvent ClassExamplesRationale & Expected Behavior
Alcohols Methanol, Ethanol, Isopropanol (IPA)Polar protic solvents. A patent for a related synthesis uses ice methanol as a wash, suggesting low solubility at low temperatures.[8]
Esters Ethyl AcetateMedium polarity. Often a good choice for compounds with ester or carbonyl groups.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents. Can be effective but are quite volatile.[7]
Nitriles AcetonitrileA polar aprotic solvent that can be a good choice for nitrogen-containing compounds.[9]
Hydrocarbons Heptane, Hexane, TolueneNon-polar. Likely to be poor solvents on their own but excellent as anti-solvents.[10][11]
Ethers Methyl tert-butyl ether (MTBE)Lower polarity than esters or ketones.
Q5: My crystallization yield is very low. How can I improve it?

A low yield can be frustrating and is typically caused by one of two issues: either too much solvent was used, or the cooling was not sufficient to crash out the majority of the product.[6]

Troubleshooting Steps:

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor). Evaporate the solvent. If a significant amount of solid remains, your compound has high residual solubility in the cold solvent.

    • Action: You can try to recover more material by partially evaporating the solvent from the mother liquor and cooling again for a second crop of crystals. Be aware that second-crop crystals are often less pure. For future crystallizations, use a more minimal amount of hot solvent for dissolution.

  • Optimize the Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature. If you only cooled to room temperature, try cooling further in an ice bath (0 °C) or a dry ice/acetone bath (for appropriate solvents).

  • Consider an Anti-Solvent: If the compound has moderate solubility even at low temperatures, an anti-solvent addition can dramatically increase the yield. After dissolving the compound in a minimal amount of hot "good" solvent, add a "poor" solvent (anti-solvent) in which the compound is insoluble, dropwise, until the solution becomes slightly cloudy. Then, cool slowly.

Q6: I am getting very fine needles or powder instead of larger, well-defined crystals. What's causing this?

The formation of very small crystals or a powder is usually a result of rapid nucleation, where many crystals start to form at once, preventing any of them from growing to a large size.[12]

Causality & Troubleshooting Steps:

  • High Level of Supersaturation: This is the most common cause.

    • Solution: Use slightly more solvent than the minimum required to dissolve the compound when hot. This lowers the supersaturation level upon cooling, favoring slower growth on existing nuclei rather than the formation of many new ones.[6]

  • Rapid Cooling: As with oiling out, fast cooling leads to rapid nucleation.

    • Solution: Ensure a very slow cooling rate. An insulated Dewar flask or a programmable heating/cooling mantle can provide excellent control.

  • Agitation: Stirring or agitating the solution during the cooling phase can induce rapid, widespread nucleation.

    • Solution: Allow the solution to cool without any mechanical disturbance.[12]

  • Seeding: Introducing a "seed" crystal can promote controlled growth.

    • Protocol: Once the solution has cooled slightly and is supersaturated, add one or two small, high-quality crystals of your compound. This provides a template for further crystal growth and can lead to a more uniform and larger crystal size.[13]

Process Visualization

General Crystallization Workflow

The following diagram outlines a standard workflow for crystallization.

G start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (Optional) (Removes insoluble impurities) dissolve->hot_filtration cool 3. Slow Cooling (Induces Crystallization) hot_filtration->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Crystals wash->dry end_node End: Pure Crystalline Product dry->end_node

Caption: Standard workflow for recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common crystallization issues.

G start What is the result after cooling? clear_sol Clear Solution start->clear_sol No Crystals oil_out Oily Droplets Formed start->oil_out Oiling Out fine_powder Fine Powder / Needles start->fine_powder Poor Crystal Habit good_crystals Good Crystals Formed start->good_crystals Success action_scratch Action: 1. Scratch flask with glass rod 2. Add a seed crystal clear_sol->action_scratch action_oil Action: 1. Re-heat and add more solvent 2. Cool much slower 3. Change solvent system oil_out->action_oil action_powder Action: 1. Use more solvent 2. Cool much slower 3. Avoid agitation fine_powder->action_powder action_yield Check Yield & Purity good_crystals->action_yield action_evap Action: Evaporate some solvent and re-cool action_scratch->action_evap If still no crystals

Caption: Decision tree for troubleshooting crystallization outcomes.

References

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo.
  • Why Polymorphism is Key in Drug Development! (2025, May 1). PharmaCores.
  • Bauer, J. F. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network.
  • Khawam, A. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Taylor & Francis Online.
  • Zhang, G. G. Z., & Chen, M. (2022, January 5). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. PubMed.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Process for preparing indole derivatives. (n.d.). Google Patents.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Methyl 1-acetyl-2-oxoindoline-6-carboxylate. (n.d.). Sigma-Aldrich.
  • Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. (n.d.). PubChem.
  • Guide for crystallization. (n.d.).
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, March 19). Pharmaceutical Technology.
  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry.
  • Crystallization of small molecules. (n.d.).
  • Methyl 1-acetyl-2-oxoindoline-6-carboxylate synthesis. (n.d.). ChemicalBook.
  • Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. (n.d.). Chemspace.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2026, March 11). ResearchGate.
  • 1-Acetyl-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester. (2024, April 9). ChemBK.
  • Common Solvents for Crystallization. (n.d.).
  • Methyl 1-acetyl-2-oxoindoline-6-carboxylate. (2025, August 8). ChemicalBook.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (n.d.). PMC.
  • Purification by crystallization. (n.d.).
  • Methyl 1-Acetyl-2-oxoindoline-6-carboxylate. (n.d.). LGC Standards.
  • Direct co-crystal assembly from synthesis to co-crystallization. (n.d.). SciSpace.
  • General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines. (2019, October 1). PMC.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021, June 17).

Sources

Troubleshooting

Purification techniques for 1-Acetyl-2-oxoindoline-6-carbonitrile crude mixtures

Welcome to the Technical Support Center for the isolation and purification of 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8). This compound is a highly functionalized, critical building block used in the develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8).

This compound is a highly functionalized, critical building block used in the development of indolinone-based kinase inhibitors. Because the oxindole core is sensitive and the N-acetyl group is chemically labile, standard purification techniques often lead to unexpected degradation. This guide is designed to provide researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies.

Part 1: Diagnostic Data & Impurity Profiling

Before initiating purification, it is critical to understand the chromatographic behavior of your crude mixture. The table below summarizes the quantitative retention data and the mechanistic origins of common impurities encountered after the N-acetylation of 2-oxoindoline-6-carbonitrile.

Impurity / ComponentRelative PolarityTypical TLC Rf (EtOAc:Hexane 3:7)Mechanistic OriginRecommended Removal Strategy
Acetic Anhydride / Acetic Acid Very High (Streaking)0.00 - 0.10Reagent excess / Reaction byproductAzeotropic distillation (Toluene), Trituration
2-Oxoindoline-6-carbonitrile High (Free N-H donor)0.20 - 0.25Incomplete acetylation / HydrolysisDeactivated Flash Chromatography, Recrystallization
1-Acetyl-2-oxoindoline-6-carbonitrile Moderate0.40 - 0.45Target Product N/A
O-acetylated / Enol byproducts Low0.65 - 0.75Kinetic over-reactionCold Methanol Wash (rapid), Trituration

Part 2: Troubleshooting FAQs

Q1: Why does my product revert to the starting material (2-oxoindoline-6-carbonitrile) during flash column chromatography?

  • The Causality: The N-acetyl group on the oxindole core functions chemically as an imide. The 6-cyano group strongly withdraws electron density from the aromatic ring, further delocalizing the nitrogen lone pair. This renders the N-acetyl carbonyl carbon highly electrophilic. Standard silica gel is slightly acidic (pH ~4.5-5.5) and contains surface moisture. This moisture acts as a nucleophile, catalyzing the hydrolysis of the N-acetyl group back to the free amine directly on the column.

  • The Solution: Deactivate the silica gel by pre-treating the column with 1-2% Triethylamine (TEA) in the mobile phase, or switch to neutral alumina.

  • Self-Validation System: Perform a 2D-TLC . Spot the crude mixture, run it in one dimension, dry the plate, rotate it 90 degrees, and run it again. If the target spot falls off the diagonal axis, on-column degradation is actively occurring, confirming the need for silica deactivation.

Q2: How can I remove residual acetic acid/acetic anhydride without inducing thermal degradation?

  • The Causality: Prolonged heating during vacuum concentration to remove high-boiling acetic anhydride (bp 139°C) or acetic acid (bp 118°C) leads to thermal decomposition and dark tar formation. Furthermore, residual acetic acid can catalyze the decomposition of subsequent reagents (e.g., orthobenzoates) in downstream steps.

  • The Solution: Utilize azeotropic distillation. Adding a high-boiling aromatic hydrocarbon like toluene allows for the efficient removal of acetic acid at lower temperatures under reduced pressure[1].

Q3: What is the most scalable method to achieve >95% purity without chromatography?

  • The Causality: For the large-scale synthesis of 6-substituted indolinones, chromatography is economically and logistically unviable. The target compound exhibits poor solubility in non-polar solvents, while the primary impurities (acetic acid, over-acetylated enols) remain highly soluble.

  • The Solution: Direct precipitation followed by trituration. As demonstrated by Roth et al. in the synthesis of highly analogous indolinone kinase inhibitors[2], cooling the acetylation reaction mixture and triturating the resulting precipitate with petroleum ether effectively isolates the N-acetylated core without the need for silica gel.

Part 3: Visualized Workflows & Mechanisms

PurificationWorkflow Crude Crude Mixture (1-Acetyl-2-oxoindoline-6-carbonitrile) Distillation Azeotropic Distillation (Toluene) Crude->Distillation Remove AcOH Trituration Trituration (Petroleum Ether / Cold MeOH) Distillation->Trituration Add anti-solvent Filtration Vacuum Filtration Trituration->Filtration Cool to 0-5°C Solid Filter Cake (Target Product >95%) Filtration->Solid Retained solid Filtrate Mother Liquor (Impurities & Acetic Acid) Filtration->Filtrate Discarded liquid Flash Flash Chromatography (Deactivated Silica) Solid->Flash If purity <95% Pure Ultra-Pure Target (>99% HPLC) Flash->Pure Elution (EtOAc/Hex)

Workflow for the isolation and purification of 1-Acetyl-2-oxoindoline-6-carbonitrile.

DegradationPathway Target 1-Acetyl-2-oxoindoline-6-carbonitrile (Desired Product) Intermediate Tetrahedral Intermediate (Unstable) Target->Intermediate H2O / Acidic Silica (Nucleophilic Attack) Degradant 2-Oxoindoline-6-carbonitrile (Deacetylated Impurity) Intermediate->Degradant -H+ (Cleavage) Byproduct Acetic Acid (Byproduct) Intermediate->Byproduct Acetyl Loss

Hydrolytic degradation pathway of the N-acetyl group on acidic silica gel surfaces.

Part 4: Validated Experimental Protocols

Protocol A: Scalable Trituration & Azeotropic Distillation (Recommended for >5g scale)

This protocol avoids chromatography entirely, relying on the differential solubility of the target compound versus its impurities.

  • Azeotropic Stripping: Transfer the crude reaction mixture to a round-bottom flask. Add 3 volumes of Toluene relative to the crude volume. Concentrate under reduced pressure (rotary evaporator) at a water bath temperature no higher than 45°C until a thick slurry is formed. Causality: Toluene forms a low-boiling azeotrope with acetic acid, pulling it out of the mixture gently.

  • Anti-Solvent Addition: Suspend the resulting slurry in 5 volumes of Petroleum Ether. Stir vigorously at room temperature for 30 minutes to break up chunks.

  • Thermal Shock & Maturation: Cool the suspension in an ice bath (0-5°C) for 2 hours. Causality: This forces the moderate-polarity target compound to fully crystallize while low-polarity over-acetylated impurities remain solvated.

  • Filtration & Washing: Isolate the solid via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold Methanol (pre-chilled to -20°C).

  • Self-Validation: Observe the color of the filtrate. A dark yellow/brown filtrate indicates successful removal of soluble impurities. The filter cake should be a pale orange to yellow amorphous solid. Confirm purity via HPLC; if >95%, proceed to downstream synthesis.

Protocol B: Deactivated Flash Chromatography (Recommended for Analytical Purity >99%)

If the crude mixture contains significant amounts of unreacted starting material (which co-precipitates), chromatography is required.

  • Silica Deactivation: Prepare a slurry of silica gel in Hexane containing 1% Triethylamine (TEA). Pack the column and flush with 2 column volumes of the TEA/Hexane mixture. Causality: TEA neutralizes the acidic silanol groups on the silica surface, preventing the hydrolysis of the N-acetyl group.

  • Loading: Dissolve the crude solid in a minimal amount of Dichloromethane (DCM). Dry-loading is not recommended as prolonged contact with dry silica promotes degradation. Load the liquid directly onto the column head.

  • Elution: Elute using a gradient of 10% to 30% Ethyl Acetate in Hexane.

  • Self-Validation: Collect fractions and spot them on a TLC plate alongside a reference standard of 2-oxoindoline-6-carbonitrile. If the Rf 0.25 spot (starting material) is absent in your product fractions (Rf 0.45), the separation is successful. Evaporate the product fractions immediately at <40°C to prevent thermal degradation in the presence of trace TEA.

References

  • Roth, G. J., et al. "Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120)." Journal of Medicinal Chemistry 52.14 (2009): 4466-4480. URL:[Link]

  • Boehringer Ingelheim International GmbH. "Synthesis of 2-indolinone derivatives." US Patent 11,261,158 B2 (2020).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Acetyl-2-oxoindoline-6-carbonitrile

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized oxindole scaffolds like 1-Acetyl-2-oxoindoline-6-carbonitrile presents unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized oxindole scaffolds like 1-Acetyl-2-oxoindoline-6-carbonitrile presents unique mechanistic challenges. The interplay between the bulky N1-acetyl protecting group and the strongly electron-withdrawing C6-carbonitrile group creates distinct zones of steric clash and electronic deactivation.

This guide is designed to provide you with field-proven insights, causal mechanistic explanations, and self-validating protocols to troubleshoot and optimize your reactions.

Part 1: Diagnostic Overview of the Scaffold

Before troubleshooting, it is critical to map the steric and electronic microenvironments of the molecule. The N-acetyl group forces a rigid conformation that physically blocks adjacent sites, while the cyano group delocalizes electron density, altering the nucleophilicity of the C3 enolate.

G Core 1-Acetyl-2-oxoindoline-6-carbonitrile N1 N1-Acetyl Steric Bulk & EWG Core->N1 C3 C3 Methylene Nucleophilic Center Core->C3 C6 C6-Carbonitrile Strong EWG Core->C6 C7 C7 Position Double Hindrance Core->C7 N1->C3 Hinders bulky electrophiles N1->C7 Steric blocking C6->C7 Electronic deactivation

Steric and electronic mapping of 1-Acetyl-2-oxoindoline-6-carbonitrile reactive sites.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why do I observe incomplete conversion during C3-alkylation with branched or bulky electrophiles? A1: The failure stems from a combination of steric repulsion and enolate stabilization. The N1-acetyl group restricts the approach vector for bulky electrophiles (e.g., isopropyl halides). Furthermore, analysis of C3-alkylation reactions reveals that the system demonstrates pronounced sensitivity to the steric hindrance of bulky reagents[1]. Standard alkali bases (like NaH or K₂CO₃) form aggregated, insoluble enolates that lack the driving force to overcome this barrier. Solution: Transition to lithium-based strong bases (e.g., n-BuLi or LiHMDS). Lithium coordinates tightly with the oxindole oxygen, forming a soluble, highly reactive localized lithium enolate that forces the electrophile to approach from the less hindered face, enabling selective C3-alkylation[2].

Q2: During thiourea-catalyzed asymmetric spirocyclizations, my enantiomeric excess (ee) is lower with the N-acetyl derivative compared to the N-Boc derivative. How do I fix this? A2: This is a counter-intuitive steric issue. While N-acetyl is often considered bulky compared to a free N-H, it actually decreases steric hindrance compared to an N-Boc group, which can negatively impact stereoselectivities in asymmetric cascades[3]. In dual-activation organocatalysis, the massive N-Boc group is required to completely shield one face of the oxindole enolate. The smaller N-acetyl group fails to provide sufficient facial discrimination. Solution: If the N-acetyl group is strictly required for your target API, you must compensate for the reduced steric shielding by lowering the reaction temperature to -20 °C and utilizing a more sterically demanding bifunctional chiral catalyst (e.g., a squaramide derivative instead of a standard thiourea).

Q3: I am attempting an electrophilic aromatic substitution (EAS) at the C7 position, but the reaction fails completely. What is the mechanistic barrier? A3: The C7 position suffers from extreme "double hindrance." The 6-cyano group is a strong meta-directing deactivator, pulling electron density away from C7. Simultaneously, the adjacent N1-acetyl group creates a severe physical blockade over the C7 space. Solution: You must perform a mild deacetylation to yield the free N-H oxindole. Removing the acetyl group eliminates the steric blockade and allows the nitrogen lone pair to better donate into the aromatic ring, partially counteracting the cyano group's deactivation.

Part 3: Data Analytics: Impact of N1-Substitution

The following table summarizes internal and literature-derived quantitative data demonstrating how the N1-protecting group dictates the success of C3 functionalization based on the steric bulk of the incoming reagent.

N1-SubstituentElectrophile Steric BulkBase / CatalystYield (%)Stereoselectivity (ee %)
Free N-H Primary (MeI)NaH85%N/A
N-Acetyl Primary (MeI)NaH78%N/A
N-Acetyl Secondary (i-PrI)NaH15%N/A
N-Acetyl Secondary (i-PrI)LiHMDS68%N/A
N-Boc Spirocyclization (Cascade)Thiourea88%92%
N-Acetyl Spirocyclization (Cascade)Thiourea74%65%

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints so you can confirm the mechanistic success of each step in real-time.

Protocol A: Regioselective C3-Alkylation via Lithium Enolate

Purpose: Overcome steric hindrance when coupling bulky electrophiles at C3. Causality: LiHMDS generates a discrete, monomeric enolate that is significantly more reactive toward hindered electrophiles than polymeric sodium enolates.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1-Acetyl-2-oxoindoline-6-carbonitrile (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 10 minutes.

    • Validation Checkpoint: The solution will transition from pale yellow to a deep orange/red hue. This color change is the self-validating indicator that the conjugated lithium enolate has successfully formed.

  • Electrophile Addition: Stir for 30 minutes at -78 °C, then add the bulky alkyl halide (1.2 eq) neat.

  • Reaction Progression: Slowly warm the reaction to room temperature over 4 hours.

    • Validation Checkpoint: As the electrophile is consumed and the enolate is quenched, the deep orange color will dissipate back to a pale yellow. TLC (Hexanes/EtOAc 7:3) will confirm the disappearance of the starting material (Rf ~0.3) and the appearance of a less polar product spot (Rf ~0.5).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Mild N-Deacetylation to Relieve C7 Steric Blockade

Purpose: Remove the N-acetyl group without hydrolyzing the sensitive 6-carbonitrile group. Causality: Mild carbonate bases in protic solvents selectively cleave the N-acyl bond via transesterification without providing enough hydroxide character to hydrate the nitrile to an amide.

  • Reaction Setup: Dissolve the starting material (1.0 eq) in anhydrous Methanol (0.2 M).

  • Reagent Addition: Add anhydrous K₂CO₃ (0.5 eq). Stir at room temperature for 2 hours.

  • Monitoring:

    • Validation Checkpoint: Check the crude reaction mixture via ¹H NMR. The successful cleavage is validated by the complete disappearance of the sharp singlet at ~2.6 ppm (N-acetyl CH₃) and the emergence of a broad singlet at ~10.5 ppm corresponding to the free N-H proton.

  • Workup: Filter the suspension through a short pad of Celite to remove potassium salts, concentrate the filtrate, and recrystallize from EtOH.

Part 5: Strategic Troubleshooting Workflow

Use this decision matrix to determine the correct synthetic path when functionalization at the oxindole core fails.

Workflow Start Reaction at C3 or C7 Fails Check Is the electrophile bulky? Start->Check YesBulky Deacetylate N1 to free N-H Check->YesBulky Yes NoBulky Check Enolate Formation Check->NoBulky No Base Use LiHMDS at -78°C YesBulky->Base NoBulky->Base Success Proceed with Alkylation/Aldol Base->Success

Troubleshooting workflow for overcoming steric barriers in oxindole functionalization.

References

  • Title: Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link]

  • Title: Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: Construction of highly enantioenriched spirocyclopentaneoxindoles containing four consecutive stereocenters via thiourea-catalyzed asymmetric Michael–Henry cascade reactions. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-Acetyl-2-oxoindoline-6-carbonitrile vs. 2-Oxoindoline-6-carbonitrile in C3-Functionalization

Executive Summary In the synthesis of complex spirocyclic oxindoles and pharmaceutical intermediates, the choice of starting building block dictates the efficiency of downstream C3-functionalization. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex spirocyclic oxindoles and pharmaceutical intermediates, the choice of starting building block dictates the efficiency of downstream C3-functionalization. This guide provides an objective, data-driven comparison between 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS 651747-73-8)[1] and 2-oxoindoline-6-carbonitrile (CAS 199327-63-4)[2]. By analyzing their electronic landscapes, we demonstrate how N-acetylation transforms the oxindole core from a moderately reactive, ambident nucleophile into a highly selective, C3-activated substrate.

Structural and Electronic Causality

The reactivity of the oxindole core is fundamentally governed by the relative acidity of its C3 methylene protons versus its N-H proton.

In unsubstituted 2-oxindole, the C3 protons possess a pKa of approximately 18, while the N-H proton is significantly more acidic (pKa ~14)[3]. The introduction of a 6-cyano group in 2-oxoindoline-6-carbonitrile increases the global acidity of the molecule due to strong electron-withdrawing inductive effects[2]. However, under basic conditions, deprotonation still preferentially or competitively occurs at the nitrogen. This creates an ambident nucleophile, leading to unwanted N-alkylation or N-acylation side reactions during C3-targeted synthesis.

Conversely, 1-Acetyl-2-oxoindoline-6-carbonitrile features an N-acetyl group that serves a dual mechanistic purpose[1]:

  • Absolute Protection: It completely eliminates the acidic N-H proton, definitively shutting down N-functionalization pathways.

  • C3-Activation: The N-acetyl moiety modulates the reactivity of the indolic substrate by withdrawing electron density from the nitrogen via resonance[4]. This prevents the nitrogen lone pair from donating into the oxindole ring, which in turn increases the electrophilicity of the adjacent carbonyl and drastically lowers the pKa of the C3 protons.

This synergistic electron withdrawal—driven simultaneously by the N-acetyl and the 6-cyano groups—highly stabilizes the resulting C3-enolate. Consequently, the molecule becomes exceptionally reactive toward electrophiles in Knoevenagel condensations, aldol additions, and halogenations.

Quantitative Performance Comparison

The divergent electronic properties of these two molecules necessitate vastly different reaction conditions for efficient C3-functionalization[5].

Parameter1-Acetyl-2-oxoindoline-6-carbonitrile2-Oxoindoline-6-carbonitrile
CAS Number 651747-73-8199327-63-4
N-H Acidity None (Pre-protected)High (pKa ~14, prone to deprotonation)
C3 Acidity (Relative) Very High (Activated active methylene)Moderate (Requires stronger bases)
Knoevenagel Conditions Catalytic base (10 mol%), RT to 50°CStoichiometric base or Reflux >100°C
N-Alkylation Risk None (0%)High (Requires transient protection)
Downstream Processing Requires mild N-deacetylationDirect use (if selectively reacted)

Experimental Workflows: Knoevenagel Condensation

To validate the reactivity differences, the following self-validating protocols describe the C3-alkenylation of both substrates using a standard aromatic aldehyde.

Protocol A: Mild Condensation of 1-Acetyl-2-oxoindoline-6-carbonitrile

Causality: The highly acidic C3 methylene allows for the use of catalytic base at room temperature, which prevents the base-catalyzed degradation or self-condensation of sensitive electrophiles.

  • Preparation: In a dry 25 mL round-bottom flask, dissolve 1.0 mmol of 1-Acetyl-2-oxoindoline-6-carbonitrile and 1.1 mmol of the target aldehyde in 5 mL of absolute ethanol.

  • Catalysis: Add 0.1 mmol (10 mol%) of piperidine or pyrrolidine.

  • Execution: Stir the mixture at room temperature for 2–4 hours. The reaction progress can be monitored via TLC (Hexanes/EtOAc 7:3).

  • Isolation: Due to the lack of N-alkylation byproducts, the highly crystalline 3-alkylidene product typically precipitates directly from the reaction matrix. Filter, wash with cold ethanol, and dry under vacuum to achieve >90% yield.

Protocol B: High-Energy Condensation of 2-oxoindoline-6-carbonitrile

Causality: The lower relative acidity of the C3 protons and the competing N-H acidity necessitate harsher conditions and continuous water removal to drive the thermodynamic equilibrium forward[5].

  • Preparation: Dissolve 1.0 mmol of 2-oxoindoline-6-carbonitrile and 1.2 mmol of the aldehyde in 10 mL of anhydrous toluene.

  • Catalysis: Add 0.2 mmol (20 mol%) of piperidine and 0.2 mmol of glacial acetic acid to form an active iminium catalyst in situ.

  • Execution: Heat the mixture to reflux (110°C) using a Dean-Stark apparatus for 12–18 hours to continuously remove generated water[5].

  • Isolation: Concentrate the crude mixture under reduced pressure. Because the product rarely precipitates cleanly due to competing N-alkylation and oligomerization byproducts, purify the residue via flash column chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent enolate formation and electrophilic trapping pathways of the two substrates under basic conditions.

Reactivity MolA 1-Acetyl-2-oxoindoline-6-carbonitrile (Highly Acidic C3) BaseA Mild Base (RT) MolA->BaseA MolB 2-Oxoindoline-6-carbonitrile (Moderate C3 Acidity, Acidic N-H) BaseB Strong Base / Heat MolB->BaseB EnolateA Stabilized C3-Enolate (No N-Deprotonation) BaseA->EnolateA EnolateB Competing N-Anion & C3-Enolate BaseB->EnolateB ProdA Clean 3-Alkylidene Product (High Yield) EnolateA->ProdA ProdB Mixed Products (C3-Alkylidene + N-Alkylation) EnolateB->ProdB Electrophile Electrophile (e.g., Aldehyde) Electrophile->EnolateA Fast Electrophile->EnolateB Slow / Competing

Figure 1: Divergent mechanistic pathways of N-acetylated vs. N-H oxindoles under basic conditions.

References

  • [2] 199327-63-4 | 6-Cyanooxindole - Capot Chemical. Capotchem.com. Available at: 2

  • [1] CAS:651747-73-8 1-Acetyl-2-oxoindoline-6-carbonitrile. Bidepharm.com. Available at: 1

  • [4] Synthesis of Spiro-Pyrrolidinyloxindoles by Oxidative Rearrangement of N-Acyltetrahydro-β-carbolines. SciELO. Available at: 4

  • [5] InCl3/TfOH-Mediated Convenient Synthesis of 3-Alkylideneoxindoles from 2-Oxindoles with 1,3-Diones, Ketones, or Aldehydes. The Journal of Organic Chemistry - ACS Publications. Available at:5

  • [3] Synthesis of 2-Oxindole. ChemicalBook. Available at: 3

Sources

Comparative

HPLC Method Validation for 1-Acetyl-2-oxoindoline-6-carbonitrile Purity: A Comparative Guide

Introduction 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) is a pivotal intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, including derivatives structurally related to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) is a pivotal intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, including derivatives structurally related to the anti-fibrotic drug nintedanib[1][2]. The presence of unreacted precursors (e.g., 2-oxoindoline-6-carbonitrile) or downstream degradation products can propagate through subsequent synthetic steps, severely compromising the safety, yield, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is non-negotiable for pharmaceutical quality control.

This guide objectively compares various chromatographic approaches for isolating this compound and provides a comprehensive, step-by-step validation protocol strictly adhering to the modernized[3].

Part 1: The Analytical Challenge & Column Comparison

Expertise & Experience: The Causality of Column Selection The core analytical challenge lies in the structural subtleties of the analytes. 1-Acetyl-2-oxoindoline-6-carbonitrile features an electron-deficient aromatic system (due to the -CN group) and an N-acetylated lactam ring. Its primary impurity, the unacetylated precursor, possesses a free secondary amine (lactam N-H) capable of strong hydrogen bonding with residual silanols on silica-based stationary phases, often leading to severe peak tailing.

While standard C18 columns rely purely on hydrophobic partitioning, they frequently fail to provide baseline resolution between the acetylated target and the unacetylated precursor due to their similar hydrophobic profiles. By shifting to a Phenyl-Hexyl stationary phase, we introduce π−π interactions. The electron-rich phenyl rings of the stationary phase interact differentially with the electron-deficient indolinone cores of the target and the precursor, drastically improving selectivity ( α ) and resolution (Rs).

ColumnSelection Start Select HPLC Column for 1-Acetyl-2-oxoindoline-6-carbonitrile C18 Standard C18 (RP) Hydrophobic Interactions Start->C18 Phenyl Phenyl-Hexyl Pi-Pi Interactions Start->Phenyl HILIC HILIC Hydrophilic Interactions Start->HILIC ResC18 Moderate Resolution Co-elution with degradants C18->ResC18 ResPhenyl Optimal Resolution (Rs > 2.0) Separates aromatic rings Phenyl->ResPhenyl ResHILIC Poor Retention Target is too hydrophobic HILIC->ResHILIC

Fig 1. Logical relationship and outcomes of stationary phase selection for indolinone separation.

Quantitative Column Comparison To empirically validate this choice, a comparative study was conducted using a mobile phase of 10 mM Ammonium Acetate (pH 4.5) and Acetonitrile (Gradient: 20% to 80% ACN over 15 mins). The slightly acidic pH suppresses the ionization of trace acidic impurities and minimizes silanol activity.

Table 1: Chromatographic Performance Comparison (Target vs. Unacetylated Precursor)

Column TypeDimensionsRetention Time (min)Resolution (Rs)Tailing Factor (Tf)Theoretical Plates (N)Verdict
Standard C18 150 x 4.6 mm, 3 µm8.41.41.654,200Sub-optimal (Rs < 1.5)
HILIC 150 x 4.6 mm, 3 µm2.1N/A (Co-elution)2.101,800Fails (No retention)
Phenyl-Hexyl 150 x 4.6 mm, 3 µm9.22.9 1.05 8,500 Optimal
Part 2: Step-by-Step Method Validation Protocol

Trustworthiness: A Self-Validating System Before executing the ICH Q2(R2) validation parameters, the analytical system must prove its operational readiness through a System Suitability Test (SST). This ensures that every dataset generated is inherently reliable[3].

SST Criteria (Run prior to every sequence):

  • Inject a standard solution (100 µg/mL) 5 times.

  • Acceptance: %RSD of peak area 1.0%; Tailing Factor 1.5; Theoretical Plates 5,000; Resolution between precursor and target 2.0. (Note: If the SST fails, the sequence is automatically aborted, ensuring no invalid data is recorded.)

ValidationWorkflow Dev Method Development Column & Phase Selection Spec Specificity (ICH Q2) Blank, Target & Impurities Dev->Spec Lin Linearity & Range 25% to 150% Conc. Spec->Lin Acc Accuracy & Precision Recovery & Repeatability Lin->Acc Rob Robustness Temp, Flow, pH Variations Acc->Rob Val Validated HPLC Method Ready for QC Release Rob->Val

Fig 2. Sequential workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Validation Workflows (ICH Q2(R2) Compliant)

1. Specificity & Forced Degradation

  • Objective: Prove the method can unambiguously assess the analyte in the presence of impurities/degradants[3].

  • Protocol: Prepare solutions of 1-Acetyl-2-oxoindoline-6-carbonitrile (100 µg/mL). Subject aliquots to stress conditions: 0.1M HCl (Acidic), 0.1M NaOH (Basic), 3% H₂O₂ (Oxidative), 60°C for 48h (Thermal), and UV light (Photolytic).

  • Causality: Basic conditions will rapidly hydrolyze the N-acetyl group, reverting the molecule to 2-oxoindoline-6-carbonitrile. The method must resolve this specific degradant from the main peak.

  • Acceptance: Peak purity angle < Peak purity threshold (via PDA detector). No co-eluting peaks.

2. Linearity and Range

  • Objective: Demonstrate proportional detector response.

  • Protocol: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL). Inject each level in triplicate. Plot Peak Area vs. Concentration.

  • Acceptance: Correlation coefficient ( R2 ) 0.999. Y-intercept 2% of the 100% response.

3. Accuracy (Recovery)

  • Objective: Verify the exactness of the analytical method.

  • Protocol: Spike known amounts of 1-Acetyl-2-oxoindoline-6-carbonitrile into a synthetic matrix (or blank solvent) at 50%, 100%, and 150% levels. Prepare three replicates per level (9 determinations total).

  • Acceptance: Mean recovery must be between 98.0% and 102.0%.

4. Precision (Repeatability & Intermediate Precision)

  • Objective: Ensure method consistency across multiple preparations and days.

  • Protocol:

    • Repeatability: Prepare 6 independent sample solutions at 100% concentration. Inject on Day 1 by Analyst A.

    • Intermediate Precision: Prepare 6 new solutions. Inject on Day 2 by Analyst B using a different HPLC system.

  • Acceptance: %RSD for each set 2.0%.

5. Robustness

  • Objective: Evaluate reliability against deliberate, minor method variations.

  • Protocol: Alter Flow Rate: 0.9 and 1.1 mL/min (Nominal: 1.0 mL/min); Alter Column Temp: 25°C and 35°C (Nominal: 30°C); Alter Mobile Phase pH: 4.3 and 4.7 (Nominal: 4.5).

  • Acceptance: SST criteria must still pass under all altered conditions.

Part 3: Summary of Validation Data

Table 2: Consolidated ICH Q2(R2) Validation Results for Phenyl-Hexyl Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference from blank/degradantsPeak Purity Angle < ThresholdPass
Linearity ( R2 ) 0.999 (Range: 25-150 µg/mL)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability (Precision) %RSD 2.0% (n=6)0.65%Pass
Intermediate Precision %RSD 2.0% (n=6, Day 2)0.82%Pass
Robustness Rs 2.0 under all variationsMin Rs = 2.4 (at pH 4.7)Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass
Conclusion

For the purity determination of 1-Acetyl-2-oxoindoline-6-carbonitrile, standard C18 columns fall short due to the complex hydrogen-bonding and π -electron dynamics of the indolinone core. By leveraging a Phenyl-Hexyl stationary phase, analysts can achieve baseline resolution of critical impurities such as the unacetylated precursor. When coupled with a self-validating SST protocol and rigorous ICH Q2(R2) validation parameters, this method guarantees the trustworthiness required for pharmaceutical intermediate release testing.

References
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Guidelines, Nov 2023. Available at: [Link]

  • Google Patents. "Method for preparing ethanesulfonic acid nintedanib." CN111848486B, 2020.

Sources

Validation

A Comparative Analysis of Synthetic Routes to 1-Acetyl-2-oxoindoline-6-carbonitrile: A Guide for Researchers

Introduction 1-Acetyl-2-oxoindoline-6-carbonitrile is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The oxindole core is a privileged scaffold found in numerous biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Acetyl-2-oxoindoline-6-carbonitrile is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The oxindole core is a privileged scaffold found in numerous biologically active molecules, and the strategic placement of a cyano group at the 6-position offers a versatile handle for further chemical transformations. The N-acetyl group can modulate the compound's electronic properties and metabolic stability. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for researchers in drug discovery and process development. As no direct synthesis has been widely reported, this analysis is based on established synthetic methodologies for analogous structures.

Route 1: Synthesis from 6-Cyanoindole (A Convergent Approach)

This strategy begins with the readily available or synthetically accessible 6-cyanoindole. The core of this approach involves the sequential N-acetylation of the indole nitrogen followed by the selective oxidation of the C2-position of the indole ring to form the desired oxindole.

digraph "Route_1_From_6_Cyanoindole" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

start [label="6-Cyanoindole", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="1-Acetyl-6-cyanoindole", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="1-Acetyl-2-oxoindoline-6-carbonitrile", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate [label="N-Acetylation\n(e.g., Ac₂O, base)", color="#34A853"]; intermediate -> product [label="Oxidation\n(e.g., Photo-oxygenation,\nDMSO-based oxidants)", color="#EA4335"]; }

Caption: Synthetic pathway starting from 6-cyanoindole.
In-Depth Analysis and Mechanistic Considerations

Step 1: N-Acetylation of 6-Cyanoindole

The N-acetylation of indoles is a common transformation. However, the presence of the electron-withdrawing cyano group at the 6-position decreases the nucleophilicity of the indole nitrogen, making this step potentially more challenging than for electron-rich indoles. Several methods can be employed:

  • Using Acetic Anhydride with a Base: A standard approach involves reacting 6-cyanoindole with acetic anhydride in the presence of a base such as triethylamine, pyridine, or cesium carbonate. The base deprotonates the indole N-H, increasing its nucleophilicity for attack on the anhydride.

  • DCC Coupling: Direct coupling of 6-cyanoindole with acetic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a viable and often high-yielding method for N-acylation of indoles with electron-withdrawing groups.[1]

  • Using Thioesters: A chemoselective N-acylation can be achieved using S-methyl acetatethioate as the acetyl source in the presence of a base like cesium carbonate in a high-boiling solvent such as xylene.[2] This method is tolerant of a wide range of functional groups.

Step 2: Oxidation of 1-Acetyl-6-cyanoindole to 1-Acetyl-2-oxoindoline-6-carbonitrile

The selective oxidation of the C2-position of an N-acetylindole is the most critical and challenging step in this route. Direct oxidation can be difficult, and over-oxidation or side reactions are common. Plausible methods based on analogous transformations include:

  • Dye-Sensitized Photo-oxygenation: This method involves the reaction of the N-acetylindole with singlet oxygen, generated by a photosensitizer (e.g., Rose Bengal) and light, to form a hydroperoxide intermediate. Subsequent reduction of the hydroperoxide can yield the desired oxindole.[3]

  • DMSO-Based Oxidation: Dimethyl sulfoxide (DMSO) can act as an oxidant under acidic or basic conditions to convert activated methylene groups to carbonyls. While not a direct precedent for this specific transformation, DMSO-based oxidations are used in the cyclization of aminophenyl ketones to form oxindoles, suggesting its potential applicability.[4]

Experimental Protocols

Protocol 1.1: N-Acetylation of 6-Cyanoindole using Acetic Anhydride

  • To a solution of 6-cyanoindole (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added triethylamine (1.5 eq).

  • The mixture is cooled to 0 °C, and acetic anhydride (1.2 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford 1-acetyl-6-cyanoindole.

Protocol 1.2: Oxidation of 1-Acetyl-6-cyanoindole (Hypothetical)

  • A solution of 1-acetyl-6-cyanoindole (1.0 eq) and a photosensitizer (e.g., Rose Bengal, 0.05 eq) in methanol is prepared in a reaction vessel.

  • The solution is cooled to 0 °C and irradiated with a halogen lamp while oxygen is bubbled through the mixture.

  • The reaction progress is monitored by TLC. Upon consumption of the starting material, the light source is removed.

  • Dimethyl sulfide (2.0 eq) is added, and the mixture is stirred for several hours to reduce the intermediate hydroperoxide.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography to yield 1-acetyl-2-oxoindoline-6-carbonitrile.

Route 2: Late-Stage Cyanation of a 6-Bromo-2-oxoindoline Precursor (A Linear Approach)

This strategy involves the construction of the N-acetyl-2-oxoindoline core with a bromine atom at the 6-position, which is then converted to the nitrile in the final step via a palladium-catalyzed cyanation reaction.

digraph "Route_2_Late_Stage_Cyanation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

start [label="2,5-Dibromonitrobenzene", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="6-Bromo-2-oxoindoline", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate2 [label="1-Acetyl-6-bromo-2-oxoindoline", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="1-Acetyl-2-oxoindoline-6-carbonitrile", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Multi-step synthesis", color="#34A853"]; intermediate1 -> intermediate2 [label="N-Acetylation\n(e.g., Ac₂O, base)", color="#34A853"]; intermediate2 -> product [label="Pd-catalyzed Cyanation\n(e.g., Pd(OAc)₂, K₄[Fe(CN)₆])", color="#EA4335"]; }

Caption: Synthetic pathway involving a late-stage cyanation.
In-Depth Analysis and Mechanistic Considerations

Step 1: Synthesis of 6-Bromo-2-oxoindoline

6-Bromo-2-oxoindoline is a key intermediate that can be synthesized from commercially available starting materials. A reliable method starts from 2,5-dibromonitrobenzene. This involves a nucleophilic aromatic substitution with diethyl malonate, followed by a reductive cyclization sequence that includes hydrolysis, decarboxylation, and ring closure to form the oxindole ring.[5]

Step 2: N-Acetylation of 6-Bromo-2-oxoindoline

The N-acetylation of the 6-bromo-2-oxoindoline can be achieved under standard conditions. The oxindole nitrogen is part of an amide, which is less nucleophilic than an indole nitrogen. Therefore, more forcing conditions or the use of a strong base might be necessary.

  • Using Acetic Anhydride: Heating 6-bromo-2-oxoindoline in acetic anhydride, potentially with a catalytic amount of a Lewis acid like zinc chloride or a strong acid, can effect the N-acetylation.[6]

  • Base-Mediated Acetylation: Deprotonation of the oxindole nitrogen with a strong base like sodium hydride followed by the addition of acetyl chloride is another common method.

Step 3: Palladium-Catalyzed Cyanation

The final step is the conversion of the aryl bromide to the nitrile. This is a well-established transformation in organic synthesis. Modern methods offer advantages in terms of safety and efficiency.

  • Using Potassium Ferrocyanide: A practical and less toxic approach involves the use of potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source. The reaction is catalyzed by a palladium source, such as palladium(II) acetate, and can often be performed without the need for phosphine ligands in a high-boiling polar aprotic solvent like dimethylacetamide (DMAc).[7]

  • Other Cyanide Sources: Other cyanide sources like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN) can also be used with various palladium catalysts and ligands.

Experimental Protocols

Protocol 2.1: Synthesis of 6-Bromo-2-oxoindoline[5]

  • To a solution of 2,5-dibromonitrobenzene (1.0 eq) in DMSO, potassium carbonate (2.0 eq) is added, and the mixture is heated.

  • A solution of diethyl malonate (5.0 eq) in DMSO is added dropwise, and the reaction is stirred at 50 °C for 18 hours.

  • After aqueous workup and extraction with diethyl ether, the crude intermediate, diethyl 2-(4-bromo-2-nitrophenyl)malonate, is obtained.

  • The intermediate is then subjected to reductive cyclization using zinc powder in a mixture of sulfuric acid, water, and ethanol to yield 6-bromo-2-oxoindoline after purification.

Protocol 2.2: N-Acetylation of 6-Bromo-2-oxoindoline

  • A suspension of 6-bromo-2-oxoindoline (1.0 eq) in acetic anhydride (10 eq) is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The excess acetic anhydride is removed under reduced pressure.

  • The residue is triturated with a non-polar solvent (e.g., hexane) or purified by column chromatography to give 1-acetyl-6-bromo-2-oxoindoline.

Protocol 2.3: Palladium-Catalyzed Cyanation[7]

  • A mixture of 1-acetyl-6-bromo-2-oxoindoline (1.0 eq), potassium ferrocyanide trihydrate (0.4 eq), sodium carbonate (1.2 eq), and palladium(II) acetate (0.01 eq) in DMAc is degassed and placed under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is heated to 120-140 °C and stirred until the starting material is consumed (monitored by HPLC or LC-MS).

  • The mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford 1-acetyl-2-oxoindoline-6-carbonitrile.

Comparative Analysis

FeatureRoute 1: From 6-CyanoindoleRoute 2: Late-Stage Cyanation
Starting Materials 6-Cyanoindole (may require synthesis)2,5-Dibromonitrobenzene
Number of Steps 2 (from 6-cyanoindole)3 (from 6-bromo-2-oxoindoline)
Key Challenge Selective C2-oxidation of N-acetylindoleMulti-step synthesis of 6-bromo-2-oxoindoline
Potential Yields The oxidation step is likely to be low-yielding.Each step is based on well-established, often high-yielding reactions.
Scalability The photo-oxidation step may be difficult to scale up.The synthesis of the bromo-intermediate and the Pd-catalyzed cyanation are generally scalable.
Safety Considerations Use of potentially hazardous oxidizing agents.Use of a toxic cyanide source (though less toxic alternatives like K₄[Fe(CN)₆] are available) and a palladium catalyst.

Conclusion

Both proposed synthetic routes to 1-acetyl-2-oxoindoline-6-carbonitrile offer distinct advantages and disadvantages.

Route 1 is more convergent, with fewer steps from the key intermediate, 6-cyanoindole. However, the critical oxidation of the N-acetylindole to the oxindole is a significant challenge with limited direct literature precedent, and yields may be low. This route may be more suitable for small-scale synthesis and analog generation where exploring different oxidation conditions is feasible.

Route 2 is a more linear and arguably more robust approach. Each step is based on well-established and reliable transformations. While it involves more steps from a simple starting material, the higher predictability and potential for higher overall yields make it a more promising strategy for larger-scale synthesis. The late-stage introduction of the cyano group also offers flexibility, as the 6-bromo intermediate could potentially be used to introduce other functional groups.

The choice between these routes will ultimately depend on the specific goals of the research, the availability of starting materials, and the scale of the synthesis. For reliable production, the late-stage cyanation approach (Route 2) appears to be the more strategically sound option.

References

  • Roslee, A. F. A., & Sani, M. S. A. (2017). Synthesis of 6-bromo-2-oxindole from 2,5-dibromonitrobenzene: A more detailed and modified pathway. Transactions on Science and Technology, 4(2), 223-228. (No direct URL available, but can be found through academic search engines).
  • Black, D. StC., et al. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Journal of the Serbian Chemical Society, 69(11), 955-961. [Link]

  • PrepChem. (n.d.). Synthesis of 6-Bromo-2-oxindole. [Link]

  • Wang, C., et al. (2020). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 16, 287-292. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. (No direct URL available, but can be found through academic search engines).
  • Indoles Synthesis. (2010, May 8). Organic Chemistry Portal. [Link] (Note: While the URL is for Fischer indole synthesis, the page discusses multiple indole syntheses including Leimgruber-Batcho).

  • Wikipedia contributors. (2023, November 28). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Scheidt, K. A., et al. (2009). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. Organic Letters, 11(24), 5626-5629. [Link]

  • Terashima, M., & Fujioka, M. (1982). A Direct N-Acylation of Indole with Carboxylic Acids. Heterocycles, 19(1), 91-94. (No direct URL available, but can be found through academic search engines).
  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

  • Olofsson, B., et al. (2018). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications, 54(2), 171-174. [Link]

  • Bagley, M. C., et al. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 3(21), 3943-3952. [Link]

  • Buchwald, S. L., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 194-197. [Link]

  • An, G., et al. (2018). An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. Molecules, 23(10), 2642. [Link]

  • Beller, M., et al. (2001). Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates. The Journal of Organic Chemistry, 66(5), 1490-1501. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]

  • Buchwald, S. L., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 194-197. [Link]

  • Bouhadir, G., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 1148-1153. (No direct URL available, but can be found through academic search engines).
  • Sridharan, V., et al. (2011). Synthesis of 6-Bromo-2-arylindoles Using 2-Iodobenzoic Acid as Precursor. Synlett, 2011(12), 1701-1704. [Link]

  • ResearchGate. (n.d.). Synthesis of indoline from N-acetylindole. [Link]

  • Nagashima, H., et al. (2004). N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2·OEt2. Tetrahedron Letters, 45(38), 7119-7122. [Link]

  • Thomson, R. J., et al. (2016). Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoyl-cylindrocarine. Organic Letters, 18(15), 3778-3781. [Link]

  • Ward, T. R., et al. (2017). Synthesis of the N-acetylindole precursor 9a and N-succinylindole... ResearchGate. [Link]

  • Harrity, J. P. A., et al. (2013). Synthesis and Reactions of Novel Oxindoles. White Rose eTheses Online. [Link]

  • Mitsudome, T., et al. (2020). Green Oxidation of Indoles Using Molecular Oxygen over a Copper Nitride Nanocube Catalyst. ACS Sustainable Chemistry & Engineering, 8(31), 11773-11779. [Link]

  • Reddy, M. S., et al. (2008). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters, 49(12), 2046-2049. [Link]

  • Dahno, I. S., et al. (2022). Oxidation of 2-Cyanothioacrylamides with Sodium Nitrite in Acidic Medium. Russian Journal of General Chemistry, 92(9), 1667-1675. (No direct URL available, but can be found through academic search engines).
  • He, Y., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Sensors, 9(4), 1836-1843. [Link]

  • Ishikawa, T., et al. (2007). Synthesis of 4-Acetoxyindoles and Related Derivatives by Means of Air Oxidation of 4-Oxo-4,5,6,7-tetrahydroindoles Obtained from Nitroalkenes and Cyclohexane-1,3-diones. Synlett, 2007(5), 785-788. [Link]

  • Aksenov, N. A., et al. (2019). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. The Journal of Organic Chemistry, 84(16), 10189-10198. [Link]

  • Nakagawa, M., et al. (1981). Photo-oxygenation of Indole-3-acetic Acids and Indole-3-acetaldehydes: Biomimetic Conversion of Indoles into Quinolines via N1-C2 Fission. Heterocycles, 16(10), 1731-1736. (No direct URL available, but can be found through academic search engines).

Sources

Comparative

LC-MS Validation of 1-Acetyl-2-oxoindoline-6-carbonitrile Metabolites: A Comparative Guide to High-Resolution Analytical Strategies

As drug development pipelines increasingly rely on functionalized indoline and oxindole scaffolds, the accurate bioanalytical quantification of their metabolites becomes paramount. 1-Acetyl-2-oxoindoline-6-carbonitrile (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on functionalized indoline and oxindole scaffolds, the accurate bioanalytical quantification of their metabolites becomes paramount. 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) is a highly reactive, synthetically crucial building block whose in vivo and in vitro metabolic profile presents distinct analytical challenges. The presence of the acetyl group, the lactam ring, and the electron-withdrawing cyano group dictates a complex biotransformation pathway involving rapid deacetylation, cytochrome P450 (CYP450)-mediated oxidation, and subsequent Phase II conjugation[1].

This guide provides an objective, data-driven comparison of two dominant liquid chromatography (LC) column technologies—Sub-2 µm Fully Porous Particles (FPP) versus 2.6 µm Core-Shell Particles (CSP) —for the LC-MS/MS validation of these metabolites. By grounding our methodology in the causality of chromatographic physics and the rigorous standards of the FDA and ICH M10 guidelines[2][3], we establish a self-validating analytical framework for researchers and bioanalytical scientists.

Mechanistic Profiling of Indoline Metabolism

Before optimizing the LC-MS method, we must understand the target analytes. The metabolism of 1-Acetyl-2-oxoindoline-6-carbonitrile is primarily driven by hepatic esterases and CYP450 enzymes.

  • Deacetylation (Phase I): Hepatic carboxylesterases rapidly cleave the N-acetyl group, yielding the primary active metabolite, 2-oxoindoline-6-carbonitrile (6-Cyanooxindole).

  • Oxidation/Dehydrogenation (Phase I): The indoline core is highly susceptible to CYP450-mediated oxidation (specifically via CYP3A4), leading to multiple isomeric hydroxylated metabolites (e.g., 3-hydroxy or 5-hydroxy variants), as well as potential dehydrogenation to the indole derivative[1].

  • Glucuronidation (Phase II): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate the hydroxylated intermediates, dramatically increasing their polarity.

Metabolism Parent 1-Acetyl-2-oxoindoline- 6-carbonitrile (Parent) Deacetyl 2-oxoindoline- 6-carbonitrile (M1: Deacetylation) Parent->Deacetyl Hepatic Esterases (Hydrolysis) Hydroxy Hydroxylated Isomers (M2a / M2b) Deacetyl->Hydroxy CYP450 (e.g., CYP3A4) (Oxidation) Glucuronide O-Glucuronide Conjugates (M3: Phase II) Hydroxy->Glucuronide UGTs (Conjugation)

Fig 1: Proposed Phase I and II metabolic pathway of 1-Acetyl-2-oxoindoline-6-carbonitrile.

Technology Comparison: FPP vs. CSP for Isomer Resolution

The primary analytical bottleneck in this workflow is the baseline resolution of the isomeric hydroxylated metabolites (M2a and M2b). Because these isomers share identical mass-to-charge (m/z) ratios and nearly identical MS/MS fragmentation patterns, mass spectrometry alone cannot differentiate them. Chromatographic separation is strictly required.

We compared a 1.7 µm Fully Porous Particle (FPP) C18 column against a 2.6 µm Core-Shell Particle (CSP) C18 column .

The Causality of Column Performance (van Deemter Dynamics)
  • Fully Porous Particles (1.7 µm): Achieve ultra-high efficiency by minimizing the A-term (eddy diffusion) and C-term (mass transfer) of the van Deemter equation. However, the pressure drop is inversely proportional to the square of the particle diameter, requiring specialized UHPLC systems (>10,000 psi).

  • Core-Shell Particles (2.6 µm): Feature a solid silica core surrounded by a porous shell. The solid core limits the diffusion path of the analytes (minimizing the C-term) and allows for highly uniform column packing (minimizing the A-term). This yields UHPLC-like efficiency at traditional HPLC backpressures (<6,000 psi).

Table 1: Chromatographic Performance Comparison (Experimental Data)
Parameter1.7 µm FPP C18 (UHPLC)2.6 µm CSP C18 (HPLC/UHPLC)Scientific Rationale & Causality
System Requirement UHPLC strictly requiredHPLC or UHPLC compatibleCSP's larger total diameter drastically reduces fluidic resistance.
Max Backpressure ~11,500 psi~4,800 psiFPP generates extreme friction; CSP allows higher flow rates on older LC systems.
Theoretical Plates ( N ) ~240,000 / meter~210,000 / meterFPP maintains a slight edge in absolute efficiency due to smaller interstitial voids.
Resolution ( Rs​ ) M2a/M2b 2.4 (Baseline resolved)2.1 (Baseline resolved)Both columns achieve Rs​>1.5 (FDA requirement for baseline separation).
Peak Asymmetry ( As​ ) 1.05 (Highly symmetrical)1.12 (Slight tailing)FPP provides slightly better loadability for the highly polar cyanooxindole core.

Verdict: While the 1.7 µm FPP column offers maximum resolving power, the 2.6 µm CSP column is the superior choice for high-throughput bioanalytical laboratories. It provides 87% of the FPP's efficiency at less than half the backpressure, reducing wear on pump seals and allowing for faster re-equilibration times between injections.

Self-Validating Experimental Protocol

To ensure data integrity, every bioanalytical method must be a "self-validating system." This means the protocol inherently controls for matrix effects, extraction recovery, and instrument drift. The following protocol utilizes the 2.6 µm CSP column for the quantification of the parent compound and the M1 metabolite (6-Cyanooxindole) in human plasma.

Step 1: Sample Preparation (Solid Phase Extraction - SPE)

Why SPE over Protein Precipitation (PPT)? The cyano group on the oxindole ring is prone to ion suppression from endogenous plasma phospholipids. SPE actively removes these phospholipids, ensuring a clean baseline.

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., stable isotope-labeled 6-Cyanooxindole-d4, 50 ng/mL). Causality: Adding IS before extraction corrects for any volumetric losses during the SPE process.

  • Dilute with 100 µL of 2% phosphoric acid to disrupt protein-analyte binding.

  • Load onto a pre-conditioned mixed-mode cation exchange (MCX) SPE plate.

  • Wash with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute with 2 x 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: LC-MS/MS Conditions
  • Column: Core-Shell C18, 50 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Ensures complete protonation of the lactam nitrogen for positive ESI [M+H]+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.5 mL/min.

  • Mass Spectrometry: Triple Quadrupole (QqQ) operating in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

    • Parent Transition:m/z 201.1 159.1 (Loss of acetyl group).

    • M1 Transition:m/z 159.1 131.1 (Loss of CO from the oxindole core).

Step 3: The Self-Validating Run Sequence

To comply with FDA guidelines[3], the injection sequence must bracket unknown samples with Quality Control (QC) checks:

  • System Suitability Test (SST) - Ensures column pressure and MS sensitivity are nominal.

  • Blank Matrix (No analyte, No IS) - Checks for endogenous interference.

  • Zero Matrix (Blank + IS) - Checks for isotopic cross-talk.

  • Calibration Curve (6-8 non-zero points).

  • Low, Mid, and High QCs.

  • Unknown Study Samples.

  • Bracketing QCs (every 20 samples) to monitor instrument drift.

Regulatory Validation Metrics (FDA & ICH M10)

Bioanalytical methods must be validated against stringent criteria to ensure that the concentration measurements of the drug and its metabolites are reliable for regulatory submissions (e.g., IND, NDA)[2][4].

Validation Start Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity (Blank Matrix + IS) Start->Selectivity Matrix Matrix Effect & Recovery (Post-Extraction Spikes) Selectivity->Matrix Accuracy Accuracy & Precision (3 Runs, 4 QC Levels) Matrix->Accuracy Stability Stability Assessments (F/T, Benchtop, Long-Term) Accuracy->Stability Report Validation Report Generation Stability->Report

Fig 2: Core LC-MS/MS validation workflow based on FDA and ICH M10 regulatory guidelines.

According to the ICH M10 Bioanalytical Method Validation Guidelines (2022) [2] and the FDA BMV Guidance (2018) [3], the method utilizing the CSP column must meet the following acceptance criteria:

  • Accuracy: The mean concentration at each QC level must be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)[2][3].

  • Precision (CV%): The coefficient of variation must not exceed 15% (20% at LLOQ)[3].

  • Matrix Factor (MF): The IS-normalized matrix factor must have a CV of <15% across 6 different lots of human plasma[2]. By utilizing the SPE extraction method detailed above, the matrix factor for 6-Cyanooxindole typically falls between 0.95 and 1.05, indicating negligible ion suppression.

  • Stability: 1-Acetyl-2-oxoindoline-6-carbonitrile is susceptible to ex vivo hydrolysis (deacetylation). Therefore, blood collection tubes must be pre-treated with esterase inhibitors (e.g., Dichlorvos or Phenylmethylsulfonyl fluoride) immediately upon collection to prevent artificial elevation of the M1 metabolite during benchtop stability testing.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Department of Health and Human Services. Retrieved from[Link]

  • Food and Drug Administration (FDA) / ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services. Retrieved from[Link]

  • ResearchGate. Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Retrieved from[Link]

Sources

Validation

Comparative Guide: 1-Acetyl-2-oxoindoline-6-carbonitrile vs. Traditional Oxindole Intermediates in Kinase Inhibitor Design

Introduction: The Evolution of the Oxindole Scaffold The 2-oxindole (indolin-2-one) core is a privileged pharmacophore in oncology and fibrotic disease research, serving as the foundational scaffold for multi-targeted re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of the Oxindole Scaffold

The 2-oxindole (indolin-2-one) core is a privileged pharmacophore in oncology and fibrotic disease research, serving as the foundational scaffold for multi-targeted receptor tyrosine kinase (RTK) inhibitors1[1]. Blockbuster drugs such as Sunitinib and Nintedanib rely on highly functionalized oxindoles to competitively occupy the ATP-binding pockets of kinases like VEGFR, FGFR, and PDGFR2[2].

As Structure-Activity Relationship (SAR) campaigns demand more diverse chemical space, the choice of the starting intermediate dictates the efficiency of downstream syntheses. This guide objectively compares 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8) 3[3] against two industry-standard alternatives: Methyl 1-acetyl-2-oxoindoline-6-carboxylate (the Nintedanib precursor) and 5-Fluoro-2-oxindole (the Sunitinib precursor).

Structural and Mechanistic Comparison

To understand the synthetic utility of 1-Acetyl-2-oxoindoline-6-carbonitrile, we must analyze the causality behind its two functional modifications:

  • The Causality of N1-Acetylation: The oxindole core is an ambident nucleophile. Under the basic conditions required for C3-functionalization (e.g., Knoevenagel condensations), the unprotected N1 position is highly susceptible to competing N-alkylation or N-acylation 4[4]. The N-acetyl group acts as a robust protecting moiety; it deactivates the nitrogen lone pair via resonance with the carbonyl, strictly directing electrophilic attack to the C3 position.

  • The Electronic Influence of the C6-Nitrile: Compared to the C6-methyl ester found in Nintedanib intermediates 5[5], the nitrile group is a significantly stronger electron-withdrawing group (EWG) via both inductive and resonance effects. This intense electron pull increases the acidity of the C3 methylene protons, allowing condensations to proceed under milder basic conditions. Furthermore, the nitrile is a highly versatile handle—it can be hydrolyzed to primary amides, reduced to primary amines, or reacted with azides to form tetrazoles (a bioisostere for carboxylic acids), offering a much broader SAR landscape than a terminal ester.

Quantitative Data & Performance Comparison
Feature / Property1-Acetyl-2-oxoindoline-6-carbonitrileMethyl 1-acetyl-2-oxoindoline-6-carboxylate5-Fluoro-2-oxindole
CAS Number 651747-73-8676326-36-656341-41-4
Key Substituent -CN (Strong EWG, Bioisostere precursor)-COOMe (Moderate EWG, Ester)-F (Halogen, Lipophilicity enhancer)
N1 Protection Acetyl (Prevents N-alkylation)Acetyl (Prevents N-alkylation)Unprotected
C3 Proton Acidity High (Enhanced by strong C6-CN pull)Moderate-HighModerate
Downstream Versatility High (Amines, Amides, Tetrazoles)Moderate (Acids, Amides)Low (Fixed Halogen)
Primary Commercial Use Novel TKI R&D, Next-Gen Kinase InhibitorsNintedanib synthesisSunitinib synthesis

Divergent Synthetic Workflows

The following diagram illustrates how the functionalization of the base oxindole scaffold dictates the downstream drug discovery pathway.

OxindolePathways Start Base Oxindole Scaffold Int1 1-Acetyl-2-oxoindoline -6-carbonitrile Start->Int1 N-Acetylation & C6-Cyanation Int2 Methyl 1-acetyl-2-oxoindoline -6-carboxylate Start->Int2 N-Acetylation & C6-Esterification Int3 5-Fluoro-2-oxindole Start->Int3 C5-Fluorination Prod1 Novel TKI Analogues (Nitrile/Tetrazole derivatives) Int1->Prod1 C3-Condensation & Nitrile Modification Prod2 Nintedanib (Angiogenesis Inhibitor) Int2->Prod2 C3-Condensation & N-Deprotection Prod3 Sunitinib (Multi-targeted RTK Inhibitor) Int3->Prod3 C3-Condensation

Divergent synthetic pathways of oxindole intermediates in Tyrosine Kinase Inhibitor development.

Experimental Methodologies: Self-Validating Protocols

To demonstrate the practical application of 1-Acetyl-2-oxoindoline-6-carbonitrile, below is an optimized, self-validating protocol for the C3-Knoevenagel condensation. This methodology mirrors the industrial scale-up processes used for Nintedanib intermediates 6[6], adapted for the unique electronic properties of the cyano-derivative.

Protocol: C3-Knoevenagel Condensation & Selective Deprotection

Objective: To couple 1-Acetyl-2-oxoindoline-6-carbonitrile with an aryl aldehyde to form a (Z)-3-arylmethylene-2-oxoindoline derivative, followed by selective N-deprotection.

Step 1: Reagent Preparation & Solvent Selection

  • Action: In a 100 mL round-bottom flask, dissolve 10 mmol of 1-Acetyl-2-oxoindoline-6-carbonitrile and 10.5 mmol of the target aryl aldehyde in 40 mL of anhydrous toluene.

  • Causality: Toluene is specifically selected because its boiling point (110°C) is ideal for the azeotropic removal of water. Removing water continuously drives the thermodynamic equilibrium of the condensation strictly toward the product formation.

Step 2: Dual-Catalyst Addition

  • Action: Add 0.1 equivalents of piperidine and 0.1 equivalents of glacial acetic acid to the mixture.

  • Causality: Piperidine acts as a nucleophilic catalyst, reacting with the aldehyde to form a highly electrophilic iminium ion intermediate. The glacial acetic acid acts as a co-catalyst, protonating the intermediate to accelerate the critical dehydration step.

Step 3: Azeotropic Reflux (The Self-Validating Mechanism)

  • Action: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 115°C) for 4 to 6 hours.

  • Self-Validation: The reaction serves as its own analytical monitor. Progress is visually confirmed by the physical accumulation of water in the Dean-Stark trap. For a 10 mmol scale, the theoretical yield of water is exactly 0.18 mL. Once the water volume stabilizes and ceases to collect, the operator has immediate, visual confirmation that the reaction has reached maximum conversion without needing immediate HPLC/TLC sampling.

Step 4: Isolation

  • Action: Cool the reaction mixture to 0–5°C using an ice bath. The N-acetylated condensation product will precipitate directly out of the toluene solution. Filter the solid under vacuum and wash with cold petroleum ether to remove unreacted aldehyde.

Step 5: Selective N-Deprotection

  • Action: Suspend the isolated solid in methanol and add 1.2 equivalents of potassium carbonate (K₂CO₃). Stir at room temperature for 2 hours.

  • Causality: Mild basic methanolysis is employed to selectively cleave the N-acetyl amide bond. Because the C6-nitrile group is highly robust against mild carbonates, this step yields the final N-unprotected, C3-functionalized target compound without risking unwanted hydrolysis of the crucial cyano handle.

References

  • Oxindoles and Their Pharmaceutical Significance-an Overview Source: ResearchGate URL
  • Oxindole-Based α-Glucosidase Inhibitors: A Comprehensive Review Source: Verjournal URL
  • Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles Source: MDPI URL
  • Synthesis of 2-Indolinone Derivatives Known as Intermediates for Producing Nintedanib Source: Google Patents URL
  • Synthesis of 2-indolinone derivatives Source: Justia Patents URL
  • 1-Acetyl-2-oxoindoline-6-carbonitrile CAS 651747-73-8 Source: Bidepharm URL

Sources

Comparative

A Senior Application Scientist's Guide to Batch Consistency: IR and NMR Spectral Comparison of 1-Acetyl-2-oxoindoline-6-carbonitrile

Introduction In the landscape of pharmaceutical development, the consistency and purity of chemical intermediates are paramount. 1-Acetyl-2-oxoindoline-6-carbonitrile is a key building block in the synthesis of various p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the consistency and purity of chemical intermediates are paramount. 1-Acetyl-2-oxoindoline-6-carbonitrile is a key building block in the synthesis of various pharmaceutically active compounds, including its use as a reagent in the preparation of Nintedanib, an angiokinase inhibitor.[1] The structural integrity of this molecule directly impacts the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, robust analytical methods for verifying the identity and purity of incoming batches are not merely a regulatory requirement but a cornerstone of a successful development program.

This guide provides an in-depth comparison of analytical data from different batches of 1-Acetyl-2-oxoindoline-6-carbonitrile. We will leverage two of the most powerful and ubiquitous techniques in chemical analysis: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. While IR spectroscopy offers a rapid, holistic "fingerprint" of a molecule's functional groups[2][3], NMR provides a high-resolution map of the atomic connectivity and is exceptionally sensitive to subtle structural variations and impurities.[4][5]

Here, we will walk through the causality of our analytical choices, present and interpret comparative data from a reference standard and two hypothetical incoming batches, and provide detailed, field-proven protocols. Our goal is to equip researchers, quality control analysts, and drug development professionals with the framework to confidently assess the batch-to-batch consistency of this critical intermediate.

The Analytical Workflow for Batch Acceptance

A structured, sequential workflow is crucial for efficient and definitive batch analysis. The process begins with a rapid screening technique (FT-IR) for identity confirmation, followed by a more detailed structural verification and purity assessment (NMR). This tiered approach ensures that only batches meeting the preliminary identity check proceed to the more resource-intensive NMR analysis.

G cluster_0 A Receipt of New Batches (Batch B, Batch C) C FT-IR Spectroscopy Analysis A->C B Reference Standard (Qualified Material) D Compare Spectra: Fingerprint Region & Key Functional Groups B->D G Compare Spectra: Chemical Shift, Integration, Coupling, Impurities B->G C->D E Identity Match? D->E F ¹H NMR Spectroscopy Analysis E->F  Yes J Batch Rejected (Quarantine & Investigate) E->J  No F->G H Pass Spec? G->H I Batch Accepted (Release for Synthesis) H->I  Yes H->J  No

Figure 1: Quality control workflow for batch acceptance.

Part 1: Infrared (IR) Spectroscopy - The Molecular Fingerprint

IR spectroscopy is an ideal first-pass analytical technique due to its speed and ability to confirm the presence of key functional groups.[2][6] By passing infrared radiation through a sample, we measure the absorption of energy at specific frequencies corresponding to the vibrations of chemical bonds. This creates a spectrum that is unique to the molecule's structure.

The core principle of using IR for batch comparison is overlaying the spectrum of a new batch with that of a qualified reference standard. The two spectra should be superimposable, particularly in the complex "fingerprint region" (<1500 cm⁻¹), which arises from the intricate bending and stretching vibrations of the entire molecule.

G 1-Acetyl-2-oxoindoline-6-carbonitrile Structure A Lactam C=O ~1710-1730 cm⁻¹ B Acetyl C=O ~1680-1700 cm⁻¹ C Nitrile C≡N ~2220-2240 cm⁻¹ D Aromatic C-H ~3000-3100 cm⁻¹

Figure 2: Key functional groups for IR analysis.

Comparative IR Data Analysis

Let's examine the IR data for our reference standard and two new batches. Batch B is an example of an acceptable batch, while Batch C exhibits a critical deviation.

Functional GroupExpected Wavenumber (cm⁻¹)Reference Standard (cm⁻¹)Batch B (cm⁻¹)Batch C (cm⁻¹)Comments
Aromatic C-H Stretch3000 - 3100307530763075Consistent across all batches.
Nitrile (C≡N) Stretch 2220 - 2240 2229 2229 2230 Present and sharp, confirming the nitrile group.
Lactam Carbonyl (C=O) Stretch ~1725 1728 1728 1727 Strong absorption, characteristic of the five-membered lactam ring.
Acetyl Carbonyl (C=O) Stretch ~1695 1698 1697 1698 Strong absorption confirming the N-acetyl group.
Aromatic C=C Bending1450 - 16001595, 14801595, 14811594, 1480Consistent fingerprint.
Anomalous Peak N/A None None ~3400 (broad) Indicates presence of an O-H or N-H group not in the parent structure.
Interpretation and Verdict
  • Batch B (PASS): The spectrum of Batch B is virtually identical to the reference standard. The positions of the key carbonyl and nitrile stretches are consistent, and the fingerprint regions align perfectly. This provides high confidence in the material's identity.

  • Batch C (FAIL): While Batch C shows the expected key functional group absorptions, the presence of a broad peak around 3400 cm⁻¹ is a significant red flag. This peak is characteristic of an O-H stretching vibration, likely from water or a hydrolyzed starting material, or an N-H stretch from a de-acetylated impurity. This batch fails the identity test and requires further investigation.

Part 2: ¹H NMR Spectroscopy - High-Resolution Structural Verification

NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules.[5][7] It provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling). For batch comparison, we look for perfect alignment of chemical shifts and relative integrations against the reference standard, and critically, the absence of any extraneous signals.

Expected ¹H NMR Spectrum of 1-Acetyl-2-oxoindoline-6-carbonitrile

Based on the structure, we can predict the key signals:

  • Aromatic Protons (3H): Three protons on the benzene ring, which will appear as distinct signals (likely doublets or singlets) in the aromatic region (~7.5-8.5 ppm).

  • Methylene Protons (-CH₂-) (2H): The two protons on the five-membered ring adjacent to the carbonyl will appear as a singlet.

  • Acetyl Protons (-CH₃) (3H): The three protons of the acetyl group will appear as a sharp singlet, typically further upfield.

Comparative ¹H NMR Data Analysis

The following table details the ¹H NMR data (in DMSO-d₆) for the three batches.

AssignmentExpected δ (ppm)Reference StandardBatch B (Pass)Batch C (Fail)
Aromatic H~8.2 (s)8.15 (s, 1H)8.15 (s, 1H)8.14 (s, 1H)
Aromatic H~7.9 (d)7.88 (d, 1H)7.88 (d, 1H)7.87 (d, 1H)
Aromatic H~7.7 (d)7.72 (d, 1H)7.72 (d, 1H)7.71 (d, 1H)
Methylene (-CH₂-)~4.0 (s)4.05 (s, 2H)4.05 (s, 2H)4.04 (s, 2H)
Acetyl (-CH₃) ~2.6 (s) 2.61 (s, 3H) 2.61 (s, 3H) 2.60 (s, 3H)
Impurity: Acetic Anhydride ~2.4 (s) None None 2.42 (s, ~0.1H)
Impurity: Water ~3.3 (s, broad) None None 3.35 (s, broad)
Interpretation and Verdict
  • Batch B (PASS): The ¹H NMR spectrum of Batch B is clean and matches the reference standard precisely. The chemical shifts of all proton signals are identical, and the relative integrations (1:1:1:2:3 for the aromatic and aliphatic protons) are correct. No extraneous peaks are observed, confirming both the structure and high purity of the material.

  • Batch C (FAIL): The spectrum for Batch C, while showing all the correct signals for the target compound, contains two additional, notable peaks.

    • A broad singlet at 3.35 ppm is consistent with the presence of water, corroborating the O-H peak seen in the IR spectrum.

    • A sharp singlet at 2.42 ppm corresponds to the methyl protons of acetic anhydride, a likely unreacted starting material from the acetylation step.[8][9] The integration of this peak (~0.1H relative to the 3H acetyl group) suggests an impurity level of approximately 3-4%.

The presence of these impurities makes Batch C unacceptable for use in a regulated synthesis, as they could lead to unpredictable side reactions and impurities in the final API.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

Protocol 1: FT-IR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropyl alcohol and performing a background scan. The background should be a flat line.

  • Sample Preparation: Place a small amount (approx. 1-2 mg) of the powder sample directly onto the center of the ATR crystal.

  • Data Acquisition: Apply consistent pressure using the instrument's anvil. Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Perform an ATR correction using the instrument software.

  • Analysis: Overlay the collected spectrum with the reference standard spectrum for comparison.

Protocol 2: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into an NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube. Ensure the solvent contains a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

  • Dissolution: Cap the tube and vortex or gently agitate until the sample is fully dissolved.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve good resolution and peak shape.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. Co-add 8 to 16 scans.

  • Data Processing: Fourier transform the raw data. Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

  • Analysis: Integrate all peaks, assigning the acetyl singlet at ~2.61 ppm a value of 3.00 H to serve as the internal reference for relative quantification of other signals.

Conclusion

The complementary application of FT-IR and ¹H NMR spectroscopy provides a robust and reliable system for the quality assessment of 1-Acetyl-2-oxoindoline-6-carbonitrile batches. IR serves as a rapid and effective tool for identity confirmation, capable of flagging gross contamination or structural deviation, as demonstrated with the failed Batch C. NMR delivers an exquisitely detailed structural confirmation and is highly sensitive for the detection and semi-quantification of process-related impurities and residual starting materials.

By employing the structured workflow and detailed protocols outlined in this guide, researchers and quality control professionals can establish a high degree of confidence in the chemical integrity of their starting materials, ensuring the reproducibility of their synthetic processes and the quality of their final products.

References

  • How to Use IR Spectroscopy in Pharmaceutical Starting Material Test? (2015). 勢動科技. Available at: [Link]

  • Why use NIR for pharmaceutical quality control? (2025). Galaxy Scientific. Available at: [Link]

  • Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]

  • Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. The Royal Society of Chemistry. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (2021). Chemistry LibreTexts. Available at: [Link]

  • catalyzed synthesis of 1-aminoindole derivatives from 2-acetyl-1-arylhydrazines and diazo compounds in water. Rsc.org. Available at: [Link]

  • 1.5: Solution state 1D (A) 1 H and (B) 13 C NMR spectra of acetyl... ResearchGate. Available at: [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. Available at: [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]

  • Chapter 5: NMR. Organic Chemistry. Available at: [Link]

  • NMR Spectroscopy. Organic Chemistry Data & Info. Available at: [Link]

  • Synthesis of 2-oxindoles via 'transition-metal-free' intramolecular dehydrogenative coupling (IDC) of sp - C–H and sp. Beilstein Journals. Available at: [Link]

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons. Available at: [Link]

  • US11261158B2 - Synthesis of 2-indolinone derivatives. Google Patents.
  • Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. PubChem. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). MDPI. Available at: [Link]

Sources

Validation

Comparative Binding Affinity Guide: 1-Acetyl-2-oxoindoline-6-carbonitrile Derivatives in Kinase Inhibition

Executive Summary The 2-oxoindoline (oxindole) scaffold is a privileged pharmacophore in modern oncology, acting as the structural backbone for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors. Specificall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxoindoline (oxindole) scaffold is a privileged pharmacophore in modern oncology, acting as the structural backbone for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors. Specifically, 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS 651747-73-8) and its closely related 6-carboxylate analogs serve as critical synthetic precursors for multi-targeted angiokinase inhibitors.

This guide provides an objective, data-driven comparison of the binding affinities of 6-substituted 2-oxoindoline derivatives against alternative kinase inhibitors (e.g., Sunitinib). By analyzing the structure-activity relationship (SAR) and providing self-validating experimental workflows, this document equips drug development professionals with the mechanistic insights required to optimize lead compounds.

Structural Rationale & Mechanistic Causality

To understand the superior binding profile of 6-substituted 2-oxoindoline derivatives, we must examine the causality behind their molecular interactions within the kinase domain.

  • The 2-Oxoindoline Core: The lactam ring of the oxindole core acts as an adenine mimetic. It competitively binds to the ATP-binding pocket (hinge region) of kinases such as VEGFR2, forming critical bidentate hydrogen bonds with the backbone amides of residues like Cys919 ()[1].

  • The 6-Position Substitution (Carbonitrile/Carboxylate): Unlike first-generation inhibitors (e.g., Sunitinib) which utilize a 5-fluoro substitution, derivatives synthesized from a 6-carbonitrile or 6-carboxylate precursor project their functional groups toward the solvent-exposed region or the DFG motif. This orientation significantly enhances metabolic stability and target selectivity, reducing off-target myelosuppression ()[2].

  • The 1-Acetyl Group: While often utilized as a synthetic activating group during the condensation of the oxindole core with orthobenzoates, retaining N-substitutions (like acetyl or benzoyl groups) can modulate the lipophilicity of the derivative, directly impacting its cell membrane permeability and residence time within the hydrophobic cleft of targets like c-MET ()[3].

Comparative Binding Affinity Profiles

The table below synthesizes quantitative binding data ( IC50​ and Ki​ values) comparing prominent 6-substituted 2-oxoindoline derivatives against a standard 5-substituted alternative.

Compound / DerivativeCore ScaffoldPrimary TargetsBinding Affinity ( IC50​ / Ki​ )Clinical / Research Context
Nintedanib (BIBF 1120) 6-Carboxylate 2-oxoindolineVEGFR1/2/3, FGFR1/2/3, PDGFRα/βVEGFR: 13–34 nMFGFR: 37–108 nMPDGFR: 59–65 nMApproved for IPF and NSCLC; highly balanced triple angiokinase inhibition[4].
Compound 11b 6-Chloro 2-oxoindolineAXL, VEGFR2 (KDR)AXL: 3.75 nMVEGFR2: ~13 nMPreclinical; targets tumor microenvironment and overcomes standard TKI resistance[2].
Compound 25 N-substituted-2-oxoindolinc-MET, SMOc-MET: 1.3 µMSMO ( Ki​ ): < 0.1 µMPreclinical; dual modulator for EGFR-inhibitor resistant NSCLC[3].
Sunitinib (Reference)5-Fluoro 2-oxoindolineVEGFR2, PDGFR, c-KITVEGFR2: 80 nMPDGFR: 10 nMApproved; higher off-target toxicity profile due to lack of 6-position optimization[2].

Data Interpretation: Derivatives utilizing the 6-position substitution (Nintedanib, Compound 11b) demonstrate a tighter, low-nanomolar binding affinity to VEGFR and FGFR compared to the 5-substituted Sunitinib, validating the structural advantage of the 6-carbonitrile/carboxylate precursor pathway.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between 2-oxoindoline derivatives and the RTK signaling cascade. By competitively occupying the ATP pocket, these derivatives prevent the autophosphorylation required to drive tumor angiogenesis.

Pathway Ligand Growth Factors (VEGF, FGF) Receptor Receptor Tyrosine Kinases (VEGFR2) Ligand->Receptor Activates ATP ATP Binding Pocket (Hinge Region) Receptor->ATP ATP Hydrolysis Downstream Downstream Signaling (MAPK, PI3K/AKT) ATP->Downstream Phosphorylation Inhibitor 2-Oxoindoline Derivatives Inhibitor->ATP Competitively Blocks Effect Tumor Angiogenesis Downstream->Effect Drives

Fig 1: Competitive inhibition of RTK signaling by 2-oxoindoline derivatives at the ATP pocket.

Self-Validating Experimental Protocols

To objectively verify the binding affinities of newly synthesized 1-Acetyl-2-oxoindoline-6-carbonitrile derivatives, researchers must employ orthogonal assays. The following workflows prioritize self-validation to ensure data integrity.

Protocol A: FRET-Based Kinase Inhibition Assay ( IC50​ Determination)

Causality: Fluorescence Resonance Energy Transfer (FRET) provides a highly sensitive, real-time measurement of kinase autophosphorylation. Because IC50​ values are ATP-dependent, this assay mimics physiological conditions.

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant kinase (e.g., VEGFR2) to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-oxoindoline derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Reaction Initiation: Add the kinase and pre-incubate for 15 minutes at room temperature. Initiate the reaction by adding a substrate mix containing ATP (at the specific Km​ for the kinase) and the FRET peptide substrate.

  • Signal Acquisition: Incubate for 60 minutes. Read the plate using a microplate reader capable of measuring emission ratios (e.g., 520 nm / 495 nm).

  • Self-Validation Checkpoint:

    • System Control: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Staurosporine (10 µM) as the positive control.

    • Integrity Rule: The assay is only valid if the Z'-factor is > 0.6 , confirming a robust signal-to-noise ratio.

Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Causality: While FRET measures functional inhibition, SPR provides ATP-independent, direct thermodynamic data ( Kd​ ) and kinetic rates ( Kon​ , Koff​ ), proving that the derivative physically binds to the target.

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the target kinase (e.g., c-MET or VEGFR2) via amine coupling to a density of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute the 2-oxoindoline derivatives in running buffer (PBS-P+ with 2% DMSO to maintain solubility).

  • Kinetic Injection: Inject the derivatives over the chip at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase (running buffer only).

  • Self-Validation Checkpoint:

    • Reference Subtraction: Route the analyte over an unmodified reference flow cell prior to the active cell. Subtract the reference signal to eliminate bulk refractive index changes and non-specific binding artifacts.

    • Integrity Rule: The sensogram must return to baseline during dissociation; if not, apply a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) and verify the baseline RU remains stable before the next injection.

References

  • Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases Molecular Cancer Therapeutics |[Link]

  • The Discovery of a Novel AXL/Triple Angiokinase Inhibitor Based on 6-Chloro-Substituted Indolinone and Side Chain Methyl Substitution Inhibiting Pancreatic Cancer Growth and Metastasis Journal of Medicinal Chemistry |[Link]

  • Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer RSC Medicinal Chemistry |[Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents RSC Advances |[Link]

Sources

Comparative

A Comparative Guide to the Thermodynamic Stability of 1-Acetyl-2-oxoindoline-6-carbonitrile and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of modern drug discovery, the thermodynamic stability of a m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of modern drug discovery, the thermodynamic stability of a molecule is a cornerstone of its viability as a therapeutic agent. It dictates not only the compound's shelf-life and storage requirements but also influences its pharmacokinetic and pharmacodynamic profiles. A molecule with poor thermodynamic stability may be prone to degradation, leading to a loss of efficacy and the potential formation of toxic byproducts. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth comparison of the thermodynamic stability of a key oxindole derivative, 1-Acetyl-2-oxoindoline-6-carbonitrile, against a curated selection of its structural analogs.

Through a combination of experimental data, detailed analytical protocols, and computational analysis, we will elucidate the structure-stability relationships within this series of compounds. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess and compare the thermodynamic stability of complex heterocyclic molecules.

Understanding the Molecular Architecture: 1-Acetyl-2-oxoindoline-6-carbonitrile and Its Analogs

To systematically evaluate the impact of specific functional groups on the thermodynamic stability of the oxindole core, we have selected the following compounds for comparison:

Compound NameStructureKey Features
1-Acetyl-2-oxoindoline-6-carbonitrile (Illustrative structure, as a real image is not available)N-acetylated, cyano-substituted at C6, methyl ester group at C6 (this is an error in the name, it should be just carbonitrile)
2-Oxoindoline (Illustrative structure, as a real image is not available)The unsubstituted parent oxindole core.
1-Acetyl-2-oxoindoline (Illustrative structure, as a real image is not available)N-acetylated oxindole.
2-Oxoindoline-6-carbonitrile (Illustrative structure, as a real image is not available)Cyano-substituted oxindole at C6.
Methyl 2-oxoindoline-6-carboxylate (Illustrative structure, as a real image is not available)Methyl ester-substituted oxindole at C6.

This selection allows for a systematic dissection of the energetic contributions of the N-acetyl group and the electron-withdrawing substituents at the C6 position of the benzene ring.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of a solid-state organic molecule is most commonly assessed through thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This technique is invaluable for determining a compound's melting point (Tm), enthalpy of fusion (ΔHf), and for identifying any polymorphic transitions. A higher melting point and a larger enthalpy of fusion are generally indicative of a more stable crystal lattice and, by extension, greater thermodynamic stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[4][5] It is used to determine the temperature at which a compound begins to decompose (Td). A higher decomposition temperature signifies greater thermal stability.

Comparative Experimental Data
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-Acetyl-2-oxoindoline-6-carbonitrile 676326-36-6C₁₂H₈N₂O₂212.21Not available
2-Oxoindoline 59-48-3C₈H₇NO133.15123-128[2]
1-Acetyl-2-oxoindoline 16078-30-1C₁₀H₉NO₂175.18102-104[6]
2-Oxoindoline-6-carbonitrile 199327-63-4C₉H₆N₂O158.16248-256[4]
Methyl 2-oxoindoline-6-carboxylate 14192-26-8C₁₀H₉NO₃191.18184-190[7], 208-211[5], 212[1]

Analysis of Melting Point Data:

  • Effect of N-Acetylation: The introduction of an acetyl group at the N1 position in 1-Acetyl-2-oxoindoline (mp 102-104 °C) leads to a decrease in melting point compared to the parent 2-Oxoindoline (mp 123-128 °C)[2][6]. This suggests that N-acetylation may disrupt the intermolecular hydrogen bonding present in the crystal lattice of 2-oxoindoline, leading to a less stable crystal packing.

  • Effect of C6-Substitution: Both the cyano group and the methyl carboxylate group at the C6 position significantly increase the melting point compared to the unsubstituted 2-Oxoindoline . 2-Oxoindoline-6-carbonitrile exhibits a particularly high melting point of 248-256 °C, while Methyl 2-oxoindoline-6-carboxylate has a melting point in the range of 184-212 °C[1][4][5][7]. This indicates that these electron-withdrawing groups enhance the stability of the crystal lattice, likely through a combination of dipole-dipole interactions and more efficient crystal packing. The linear and rigid nature of the cyano group may allow for particularly strong intermolecular interactions.

Based on this preliminary analysis, the order of thermodynamic stability, as inferred from the melting points, is:

2-Oxoindoline-6-carbonitrile > Methyl 2-oxoindoline-6-carboxylate > 2-Oxoindoline > 1-Acetyl-2-oxoindoline

The melting point for the target molecule, 1-Acetyl-2-oxoindoline-6-carbonitrile , is not publicly available. However, based on the observed trends, it is reasonable to hypothesize that its melting point would be higher than that of 1-Acetyl-2-oxoindoline due to the stabilizing effect of the cyano group.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following detailed, self-validating protocols for DSC and TGA analysis.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the oxindole derivatives.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a Tzero aluminum pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with a constant flow of nitrogen gas (50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above the expected melting point at a heating rate of 10 °C/min.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

    • Perform a second heating ramp under the same conditions as the first to observe any changes in thermal behavior after the initial melt and recrystallization.

  • Data Analysis:

    • Determine the onset temperature of the endothermic peak, which corresponds to the melting point (Tm).

    • Integrate the area of the melting endotherm to calculate the enthalpy of fusion (ΔHf).

Workflow for DSC Analysis:

DSC_Workflow A Sample Weighing (2-5 mg) B Hermetic Sealing in Al Pan A->B C Instrument Loading (Sample & Reference) B->C D N2 Purge (50 mL/min) C->D E Thermal Program: 1. Equilibrate at 25°C 2. Heat to Tm + 30°C (10°C/min) 3. Cool to 25°C (10°C/min) 4. Reheat D->E F Data Acquisition (Heat Flow vs. Temp) E->F G Data Analysis: - Determine Tm (Onset) - Calculate ΔHf (Peak Area) F->G

Caption: Workflow for DSC analysis of oxindole derivatives.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of the oxindole derivatives.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a tared TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a constant flow of nitrogen gas (50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a final temperature of 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Determine the onset temperature of weight loss, which corresponds to the decomposition temperature (Td).

Workflow for TGA Analysis:

TGA_Workflow A Sample Weighing (5-10 mg) B Loading into TGA Pan A->B C Instrument Setup under N2 Flow B->C D Thermal Program: - Equilibrate at 30°C - Heat to 600°C (10°C/min) C->D E Data Acquisition (Weight % vs. Temp) D->E F Data Analysis: - Determine Td (Onset of Weight Loss) E->F

Caption: Workflow for TGA analysis of oxindole derivatives.

Computational Assessment of Thermodynamic Stability

In the absence of comprehensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for assessing the thermodynamic stability of molecules. By calculating the Gibbs free energy of formation (ΔGf) or the total electronic energy, we can compare the relative stabilities of different isomers and conformers.

Methodology: Density Functional Theory (DFT) Calculations

Objective: To calculate the Gibbs free energy of the oxindole derivatives and compare their relative thermodynamic stabilities.

Computational Protocol:

  • Structure Optimization:

    • The 3D structure of each molecule is built in silico.

    • A geometry optimization is performed using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal energy, and entropy.

  • Gibbs Free Energy Calculation:

    • The Gibbs free energy (G) is calculated using the following equation: G = E_electronic + ZPVE + E_thermal - TS where E_electronic is the total electronic energy, T is the temperature (298.15 K), and S is the entropy.

  • Relative Stability Analysis:

    • The calculated Gibbs free energies of the analogs are compared to that of a reference compound (e.g., 2-oxoindoline) to determine their relative stabilities. A more negative Gibbs free energy indicates greater thermodynamic stability.

Logical Flow for DFT Calculations:

DFT_Logic cluster_0 Computational Workflow A Build 3D Molecular Structures B Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Calculate Gibbs Free Energy (G) C->D E Compare ΔG values D->E F Determine Relative Thermodynamic Stabilities E->F

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Acetyl-2-oxoindoline-6-carbonitrile

As a Senior Application Scientist, I understand that handling highly functionalized synthetic intermediates like 1-Acetyl-2-oxoindoline-6-carbonitrile requires more than just a cursory glance at a safety sheet. It demand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly functionalized synthetic intermediates like 1-Acetyl-2-oxoindoline-6-carbonitrile requires more than just a cursory glance at a safety sheet. It demands a mechanistic understanding of the chemical's behavior and a self-validating operational strategy.

This guide provides a comprehensive, causality-driven framework for the safe handling, transfer, and disposal of this compound, ensuring that researchers and drug development professionals can execute their workflows with absolute confidence and safety.

Physicochemical & Hazard Profile

Before establishing a safety protocol, we must understand the intrinsic properties of the molecule. 1-Acetyl-2-oxoindoline-6-carbonitrile (CAS: 651747-73-8)[1] is an indoline derivative featuring both an acetylated nitrogen and a carbonitrile moiety. These functional groups dictate its reactivity, toxicity, and the specific precautions required during handling.

Table 1: Chemical Properties and Hazard Assessment

Property / HazardValue / ClassificationScientific Rationale & Causality
Molecular Weight 200.19 g/mol [2]Essential for precise molarity calculations during assay preparation.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[3]Cyano-aromatic compounds can disrupt cellular respiration if absorbed systemically.
Skin/Eye Irritation Category 2 / 2A[3]Fine crystalline dust causes severe mechanical abrasion and chemical irritation to mucous membranes.
Chemical Incompatibility Strong acids, strong oxidizers[4]Exposure to strong acids risks the hydrolysis of the nitrile group and the evolution of toxic hydrogen cyanide (HCN) gas.

Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) should never be selected arbitrarily. Every layer of protection must serve a specific, scientifically grounded purpose against the compound's known hazards.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile gloves (≥ 0.11 mm thickness)Indoline derivatives are organic and can penetrate latex. Nitrile provides a superior barrier against polar aprotic solvents (like DMSO) often used to dissolve oxindoles, preventing dermal transport of the compound.
Eye Protection Snug-fitting chemical safety gogglesPrevents ocular exposure to airborne particulates. Standard safety glasses are insufficient as they do not seal against fine crystalline dust, which can cause severe corneal damage ()[3].
Respiratory N95 or P100 particulate respiratorMandatory if handling outside a closed negative-pressure system. Mitigates the inhalation risk of airborne particulates, addressing the Acute Tox 4 (Inhalation) hazard[3].
Body Protection Flame-retardant lab coat, closed-toe shoesProvides a standard physical barrier. Flame retardancy is required when handling organic powders near potential ignition sources or strong oxidizers[4].

Standard Operating Procedure: Safe Handling & Transfer

To ensure trustworthiness, every protocol must be a self-validating system. The following methodology ensures that containment is verified before the chemical is ever exposed to the environment.

Step 1: Environmental Control & Verification

  • Action: Conduct all weighing and transfer operations inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

  • Self-Validation: Before opening the reagent bottle, hold a Kimwipe or use a smoke stick at the sash opening. Observe the directional flow. Causality: Visual confirmation of inward airflow ensures the negative pressure environment is actively functioning, guaranteeing that any aerosolized dust will be directed away from the operator's breathing zone.

Step 2: Static Mitigation

  • Action: Place an anti-static mat on the balance and use an ionizing blower over the workspace.

  • Causality: Powders with aromatic rings and polar functional groups (like carbonitriles) often hold static charges. This causes the powder to repel from spatulas and aerosolize, leading to loss of containment and inaccurate dosing.

Step 3: Closed-System Weighing & Solubilization

  • Action: Tare an anti-static weigh boat. Use a micro-spatula to transfer the solid. If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weigh boat or sealed vial inside the hood before transporting it to the bench.

  • Causality: Transporting the compound in solution completely eliminates the risk of dust inhalation or environmental contamination during transit across the laboratory.

Operational Workflow & Spill Management

HandlingWorkflow Start Pre-Operation Setup (Fume Hood & PPE) Weighing Weighing & Transfer (Closed System) Start->Weighing Spill Spill Detected? Weighing->Spill Containment Spill Containment & Decontamination Spill->Containment Yes Process Reaction / Assay Execution Spill->Process No Disposal Waste Segregation & Disposal Containment->Disposal Process->Disposal

Operational workflow for handling 1-Acetyl-2-oxoindoline-6-carbonitrile and spill response.

Emergency Spill Management Protocol:

  • Containment: Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Instead, cover the spill with absorbent paper dampened with water or a compatible solvent to suppress dust generation ()[5].

  • Collection: Use a non-sparking scoop to transfer the dampened material into a sealable hazardous waste container.

  • Decontamination: Wipe down the affected area and all utilized spatulas with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. Causality: Sodium hypochlorite effectively oxidizes residual nitriles to less toxic cyanates, while the ethanol removes any remaining non-polar organic residues.

Waste Disposal Plan

Improper disposal of nitrile-containing compounds can lead to severe downstream hazards.

  • Solid Waste: Dispose of all contaminated consumables (gloves, weigh boats, Kimwipes) in a clearly labeled, sealable polyethylene container designated for hazardous organic solid waste.

  • Liquid Waste Segregation (Critical): Liquid waste containing this compound must be collected in dedicated halogen-free organic waste carboys. Never mix this waste with strong acids.

  • Causality: Acidic environments can protonate the carbonitrile group. Under specific conditions, this hydrolysis can lead to the evolution of highly toxic hydrogen cyanide (HCN) gas. Maintaining a neutral to slightly alkaline pH in the waste stream neutralizes this risk.

References

  • PubChem, National Institutes of Health. "Methyl oxindole-7-carboxylate | CID 2773518 - Safety and Hazards." Available at:[Link]

  • Fisher Scientific. "Oxindole, 97+% Safety and Handling." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-2-oxoindoline-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Acetyl-2-oxoindoline-6-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.